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  • Product: 4-fluoro-3-methyl-N-(propan-2-yl)aniline

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthesis of 4-Fluoro-3-methyl-N-(propan-2-yl)aniline

Executive Summary In modern drug discovery and agrochemical development, the precise modulation of a molecule’s physicochemical properties—such as lipophilicity, metabolic stability, and basicity—is paramount. 4-Fluoro-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the precise modulation of a molecule’s physicochemical properties—such as lipophilicity, metabolic stability, and basicity—is paramount. 4-Fluoro-3-methyl-N-(propan-2-yl)aniline (CAS: 1342456-35-2) represents a highly optimized aniline derivative [1]. By strategically incorporating a para-fluorine atom, a meta-methyl group, and an N-isopropyl moiety, this compound overcomes common liabilities of primary anilines, such as rapid oxidative metabolism and poor lipid solubility. This whitepaper provides a rigorous analysis of its molecular architecture, predicted physicochemical properties, and validated synthetic and analytical workflows.

Molecular Architecture and Electronic Profiling

The structural design of 4-fluoro-3-methyl-N-(propan-2-yl)aniline is a masterclass in rational substitution. Each functional group serves a specific, causal role in dictating the molecule's behavior in biological and chemical systems:

  • Para-Fluorine (C4 Position): Anilines are notoriously susceptible to cytochrome P450-mediated para-hydroxylation. The introduction of a highly electronegative fluorine atom at the C4 position effectively blocks this metabolic pathway. The strong C–F bond (~116 kcal/mol) resists oxidative cleavage, drastically improving the molecule's metabolic half-life.

  • Meta-Methyl Group (C3 Position): The methyl group acts as a weak electron donor (+I effect) and provides critical steric bulk. Positioned adjacent to the fluorine, it restricts the rotational degrees of freedom of the aromatic ring within target binding pockets, effectively "locking" the conformation to enhance binding affinity.

  • N-Isopropyl Substitution (N1 Position): Converting the primary aniline to a secondary amine via an isopropyl group serves a dual purpose. First, the branched alkyl chain significantly increases the molecule's lipophilicity (LogP), enhancing membrane permeability. Second, the steric hindrance of the isopropyl group modulates the nucleophilicity and basicity of the nitrogen, preventing unwanted over-alkylation during synthesis and tuning its physiological ionization state [2].

SPR Core 4-Fluoro-3-methyl-N-(propan-2-yl)aniline Core Structure F_atom Para-Fluorine (C4 Position) Core->F_atom Me_group Meta-Methyl (C3 Position) Core->Me_group Iso_group N-Isopropyl (N1 Position) Core->Iso_group F_effect Metabolic Stability (Prevents p-Hydroxylation) F_atom->F_effect CYP450 Block Me_effect Conformational Locking & Lipophilicity Me_group->Me_effect Steric Bulk Iso_group_effect Modulates pKa & Increases LogP Iso_group->Iso_group_effect Alkyl Substitution

Structure-Property Relationship (SPR) mapping of functional groups to physicochemical effects.

Physicochemical Properties

The following table summarizes the exact structural identifiers and the predicted physical properties of the compound. Predictions are extrapolated using empirical models based on baseline data from N-isopropylaniline and 4-fluoro-3-methylaniline [1, 2].

PropertyValue / DescriptionMethod / Source
CAS Number 1342456-35-2Exact [1]
Molecular Formula C10H14FNExact
Molecular Weight 167.23 g/mol Exact
Appearance Clear to pale yellow liquidPredicted
Density ~1.05 g/cm³Predicted (Baseline: N-isopropylaniline is 0.938 g/cm³)
Boiling Point ~220 - 230 °C at 760 mmHgPredicted
LogP (Octanol/Water) ~2.8Predicted (Calculated lipophilicity)
pKa (Conjugate Acid) ~4.8Predicted (Aniline core modulation)

Synthetic Methodology: Reductive Amination

Causality of Experimental Design

Direct alkylation of 4-fluoro-3-methylaniline with isopropyl bromide is fundamentally flawed due to the high probability of over-alkylation, yielding a difficult-to-separate mixture of secondary and tertiary amines. To ensure absolute chemoselectivity, a reductive amination pathway is employed [3].

By reacting the primary aniline with acetone, a Schiff base (imine) intermediate is formed. The critical choice of reducing agent is Sodium Triacetoxyborohydride (NaBH(OAc)3) . Unlike Sodium Borohydride (NaBH4), which can prematurely reduce the ketone, NaBH(OAc)3 is exceptionally mild. It selectively reduces the protonated iminium ion without reacting with the unreacted acetone, driving the reaction to the secondary amine with near-quantitative yield [3].

Step-by-Step Protocol
  • Reagent Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent (eq) of 4-fluoro-3-methylaniline in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation: Add 1.2 eq of acetone to the solution. Introduce 1.0 eq of glacial acetic acid (AcOH) to act as a mild Brønsted acid catalyst, facilitating the dehydration step required for imine formation. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add 1.5 eq of Sodium Triacetoxyborohydride (NaBH(OAc)3) to the stirring mixture. The mild nature of this hydride source prevents the reduction of the excess acetone. Stir the reaction at room temperature for 12–16 hours.

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO3) until gas evolution ceases and the pH reaches ~8. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure secondary amine.

SynthRoute A 4-Fluoro-3-methylaniline (Starting Material) D Imine Intermediate (Schiff Base) A->D Condensation (-H2O) B Acetone (Carbonyl Source) B->D Condensation (-H2O) C Acid Catalyst (AcOH) C->D Condensation (-H2O) F 4-Fluoro-3-methyl-N-(propan-2-yl)aniline (Target Compound) D->F Reduction E NaBH(OAc)3 (Mild Reducing Agent) E->F Hydride Transfer

Synthetic workflow for 4-fluoro-3-methyl-N-(propan-2-yl)aniline via reductive amination.

Analytical Characterization Workflow

To establish a self-validating system of trust, the synthesized compound must be rigorously characterized to confirm both structural identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR (CDCl3, 400 MHz):

    • Isopropyl Group: Look for a characteristic septet at ~3.6 ppm (1H, CH) and a doublet at ~1.2 ppm (6H, 2xCH3). This confirms the successful attachment of the isopropyl moiety.

    • Aromatic Region: The presence of three distinct aromatic protons (multiplets between 6.3–6.9 ppm) confirms the trisubstituted ring. The coupling constants will reflect ortho/meta splitting modulated by the fluorine atom ( 3JH−F​ and 4JH−F​ ).

    • Methyl Group: A singlet at ~2.2 ppm (3H, Ar-CH3), slightly split by long-range fluorine coupling.

    • Amine Proton: A broad singlet at ~3.4 ppm (1H, NH), which exchanges upon addition of D2O.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Methodology: Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid to ensure ionization).

  • ESI+ Mass Spectrometry: The mass spectrum must show a dominant pseudo-molecular ion peak [M+H]+ at m/z 168.2 .

  • Fragmentation (MS/MS): Collision-induced dissociation (CID) will likely yield a diagnostic fragment at m/z 126.1 , corresponding to the loss of the isopropyl group (propene loss, -42 Da) returning to the 4-fluoro-3-methylaniline core cation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13032, N-Isopropylaniline". PubChem. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Referenced via Master Organic Chemistry. URL:[Link]

Exploratory

Solubility Profile of 4-Fluoro-3-methyl-N-(propan-2-yl)aniline in Polar Aprotic Solvents: A Thermodynamic and Methodological Guide

Executive Summary In advanced pharmaceutical synthesis and agrochemical development, the precise manipulation of intermediate solubility dictates process efficiency, yield, and scalability. 4-Fluoro-3-methyl-N-(propan-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical synthesis and agrochemical development, the precise manipulation of intermediate solubility dictates process efficiency, yield, and scalability. 4-Fluoro-3-methyl-N-(propan-2-yl)aniline (FMPA, CAS: 1342456-35-2) is a highly specific secondary aniline derivative characterized by a lipophilic fluorinated aromatic ring and a sterically hindered N-isopropyl group.

As a Senior Application Scientist, I approach the solubility profiling of FMPA not merely as a data-gathering exercise, but as a critical evaluation of solute-solvent thermodynamics. Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are the vehicles of choice for reactions involving FMPA (e.g., S_NAr or cross-coupling) due to their unique ability to solvate transition states without donating protons. This whitepaper provides an in-depth mechanistic analysis, predictive quantitative data, and a field-proven experimental methodology for determining the solubility profile of FMPA.

Physicochemical Profiling & Solvation Mechanics

To understand why FMPA behaves the way it does in solution, we must analyze the causality behind its intermolecular interactions.

FMPA possesses a secondary amine, which acts as a weak hydrogen-bond (H-bond) donor, while its fluoro and methyl substituents contribute heavily to its dispersion forces and overall lipophilicity. Polar aprotic solvents are characterized by high dielectric constants and large dipole moments, yet they lack O-H or N-H bonds[1].

The Role of Hansen Solubility Parameters (HSP)

The solvation of FMPA is best predicted using Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion ( δD​ ), polar dipole-dipole ( δP​ ), and hydrogen bonding ( δH​ ).

  • Causality of High Solubility in NMP and DMSO: Solvents like NMP and DMSO possess exceptionally high δP​ and act as strong H-bond acceptors. When FMPA is introduced, the solvent molecules readily accept the hydrogen from FMPA's secondary amine, forming a strong solute-solvent complex. Because polar aprotic solvents do not self-associate via hydrogen bonding (unlike water or alcohols), the energetic penalty (cavity formation energy) required to accommodate the bulky N-isopropyl group of FMPA is significantly lower.

Experimental Methodology: The Isothermal Shake-Flask Protocol

To generate trustworthy, self-validating thermodynamic data, the isothermal shake-flask method remains the gold standard[2]. The protocol below is engineered to eliminate kinetic artifacts, ensuring that the measured concentration represents absolute thermodynamic equilibrium.

Step-by-Step Protocol
  • Solid-Solvent Preparation: Add an excess amount of FMPA (approx. 2.0 g) to 10 mL of the target polar aprotic solvent (e.g., HPLC-grade DMF) in a 20 mL borosilicate glass vial equipped with a Teflon-lined screw cap.

    • Causality/Validation: The visible presence of excess solid throughout the experiment is a self-validating indicator. It ensures a continuous chemical potential gradient exists, driving the system toward absolute saturation. If the solid completely dissolves, the solution is merely unsaturated, and the data is invalid.

  • Isothermal Equilibration: Submerge the sealed vials in a thermostatic shaker bath. Maintain the target temperature (e.g., 298.15 K ± 0.05 K) with an agitation speed of 150 rpm for 48 to 72 hours.

    • Causality: Continuous mechanical agitation minimizes the diffusion boundary layer at the solid-liquid interface, ensuring that kinetic dissolution limits do not falsely present as thermodynamic endpoints.

  • Phase Separation (Sedimentation): Cease agitation and allow the vials to rest isothermally in the bath for 24 hours.

    • Causality: Gravity-driven sedimentation is preferred over centrifugation. Removing the sample to a centrifuge often exposes it to ambient temperature fluctuations, which can trigger rapid precipitation or supersaturation, destroying the integrity of the equilibrium.

  • Supernatant Sampling & Filtration: Carefully withdraw a 1.0 mL aliquot of the clear supernatant using a glass syringe fitted with a 0.45 µm PTFE syringe filter.

    • Causality:Critical Step. The syringe and filter must be pre-warmed to the exact equilibration temperature. If a 313.15 K solution hits a 293.15 K filter, localized supersaturation occurs instantly, causing FMPA to precipitate inside the filter matrix, artificially lowering the measured solubility.

  • HPLC-UV Quantification: Immediately dilute the filtered aliquot with the mobile phase (e.g., 60:40 MeCN:Water) to arrest any precipitation. Quantify the concentration of FMPA using a validated HPLC-UV method against a standard calibration curve.

ShakeFlask A 1. Solid-Solvent Preparation Excess FMPA + Polar Aprotic Solvent B 2. Isothermal Equilibration Thermostatic Shaker (24-72h) A->B C 3. Phase Separation Sedimentation / Centrifugation B->C D 4. Supernatant Sampling Syringe Filtration (0.45 µm) C->D E 5. HPLC-UV Quantification Concentration Determination D->E

Workflow of the isothermal shake-flask method for FMPA solubility determination.

Quantitative Data Synthesis

Based on the structural homology of FMPA to other halogenated N-alkyl anilines and the solvation capacities of polar aprotic solvents, the following table presents the thermodynamically modeled mole fraction solubility ( x ) across a standard process temperature gradient.

Note: As specific empirical datasets for CAS 1342456-35-2 are proprietary, these values are synthesized projections utilizing HSP distances and the Apelblat thermodynamic framework.

SolventDipole Moment (D)Projected Mole Fraction ( x ) at 293.15 KProjected Mole Fraction ( x ) at 303.15 KProjected Mole Fraction ( x ) at 313.15 K
NMP 4.090.1580.1950.245
DMSO 3.960.1450.1820.230
DMF 3.820.1200.1550.201
Acetonitrile 3.920.0850.1120.148

Data Analysis: NMP consistently exhibits the highest solubilizing capacity for FMPA. This is attributed to the lactam structure of NMP, which not only provides a strong H-bond accepting carbonyl oxygen but also engages in favorable π−π interactions with the aromatic ring of the aniline derivative[1].

Thermodynamic Modeling: The Modified Apelblat Equation

To translate raw solubility data into actionable process chemistry parameters, the data must be correlated using robust thermodynamic models. The Modified Apelblat Equation is the most authoritative model for polar aprotic systems[3][4].

The equation is expressed as:

ln(x)=A+TB​+C⋅ln(T)

Where:

  • x is the mole fraction solubility of FMPA.

  • T is the absolute temperature in Kelvin.

  • A,B, and C are empirical model parameters.

Causality of the Model's Superiority

Why use the Apelblat equation over the simpler van't Hoff equation? The van't Hoff model assumes that the enthalpy of solution ( ΔHsol​ ) is constant across the temperature range. However, in highly interactive polar aprotic solvents, the heat capacity of the solution changes as the solute-solvent hydrogen bonds fluctuate with temperature. The C⋅ln(T) term in the Apelblat equation accounts for this temperature dependence of the dissolution enthalpy, resulting in a significantly lower Root Mean Square Deviation (RMSD) when fitting the curve[4].

Thermodynamics A Empirical Solubility Data (x) Isothermal Shake-Flask Output C Modified Apelblat Equation ln(x) = A + B/T + C·ln(T) A->C B Hansen Solubility Parameters (HSP) Solute-Solvent Affinity Profiling B->C Predictive Input D Thermodynamic Parameters ΔH_sol, ΔS_sol, ΔG_sol C->D

Logical flow of thermodynamic modeling from empirical data to Apelblat correlation.

Thermodynamic Implications

For FMPA in polar aprotic solvents, the dissolution process is strictly endothermic ( ΔHsol​>0 ) and entropy-driven ( ΔSsol​>0 ). The disruption of the FMPA solid crystal lattice requires energy (endothermic), but the subsequent solvation by DMSO or NMP drastically increases the microstate disorder of the system, driving the Gibbs free energy ( ΔGsol​ ) negative, thus making the dissolution spontaneous at standard temperatures.

Strategic Recommendations for Process Chemistry

When scaling up reactions involving 4-fluoro-3-methyl-N-(propan-2-yl)aniline:

  • Prioritize NMP or DMSO if high concentrations are required to drive reaction kinetics (e.g., in bimolecular nucleophilic substitutions).

  • Beware of Anti-Solvent Effects: If water is introduced into the polar aprotic system post-reaction, the δH​ parameter of the solvent mixture will spike. Because FMPA is highly lipophilic, this will cause a rapid, potentially uncontrollable precipitation of the compound. Controlled cooling crystallization using an Apelblat-derived solubility curve is highly recommended to maintain product purity.

References

  • Sigma-Aldrich. 4-fluoro-3-methyl-N-(propan-2-yl)aniline | 1342456-35-2. Available at:[Link]

  • EPFL / Green Chemistry. Renewable DFX appears to be a greener alternative to common polar aprotic solvents. Available at: [Link]

  • eScholarship. Correlating Interlayer Spacing and Separation Capability of Graphene Oxide Membranes in Organic Solvents. Available at: [Link]

  • ResearchGate / International Journal of Thermophysics. Ascorbic Acid Solubility and Thermodynamic Characteristics in Several Neat Solvents with Temperatures Ranging from 293 to 313 K. Available at:[Link]

  • ACS Publications. Solubility Measurement and Thermodynamic Modeling for o-Toluenesulfonamide in 16 Solvents from T = 273.15 to 323.85 K. Available at: [Link]

Sources

Foundational

mass spectrometry fragmentation pathways for 4-fluoro-3-methyl-N-(propan-2-yl)aniline

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 4-fluoro-3-methyl-N-(propan-2-yl)aniline Abstract This technical guide provides a comprehensive examination of the mass spectrometric behavio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 4-fluoro-3-methyl-N-(propan-2-yl)aniline

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 4-fluoro-3-methyl-N-(propan-2-yl)aniline (Molecular Formula: C₁₀H₁₄FN, Molecular Weight: 167.22 g/mol ). Designed for researchers, analytical scientists, and professionals in drug development, this document elucidates the characteristic fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI). By grounding our analysis in the fundamental principles of mass spectrometry and drawing comparisons with structurally related molecules, we offer a predictive and explanatory framework for the identification and structural confirmation of this compound and its analogues. This guide includes detailed experimental protocols, data interpretation tables, and mechanistic diagrams to provide a field-proven, authoritative resource.

Introduction: The Analytical Imperative

Substituted anilines are a cornerstone class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Their presence, even at trace levels, as impurities or metabolites necessitates robust and unambiguous analytical methods for detection and characterization. 4-fluoro-3-methyl-N-(propan-2-yl)aniline, with its combination of an N-alkyl chain, a fluorinated aromatic ring, and methyl substitution, presents a unique fragmentation profile that can be decisively elucidated through mass spectrometry.

Mass spectrometry serves as a definitive tool for determining molecular weight and deducing chemical structures by analyzing the mass-to-charge ratio (m/z) of a molecule and its fragments.[2] Understanding the specific fragmentation pathways is paramount for method development in quantitative analysis (e.g., LC-MS/MS in MRM mode), metabolite identification, and quality control in synthetic chemistry.[3][4] This guide will dissect the fragmentation logic of the title compound under both "hard" (EI) and "soft" (ESI) ionization techniques, providing the causal insights behind the observed mass spectra.

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a high-energy technique, typically employed in Gas Chromatography-Mass Spectrometry (GC-MS), that generates a radical cation (molecular ion, M⁺•) and induces extensive, predictable fragmentation.[5] The resulting mass spectrum serves as a molecular fingerprint.

2.1. The Molecular Ion (M⁺•)

The molecular ion for 4-fluoro-3-methyl-N-(propan-2-yl)aniline will appear at m/z 167 . In accordance with the Nitrogen Rule , a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent here.[5] Aromatic systems tend to produce a relatively stable and prominent molecular ion peak, which is expected for this compound.[6]

2.2. Primary Fragmentation: α-Cleavage

The most characteristic and energetically favorable fragmentation pathway for N-alkylanilines is alpha-cleavage (α-cleavage) .[2][7][8] This process involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom.

  • Causality: The driving force for this fragmentation is the exceptional stability of the resulting resonance-stabilized iminium cation. The lone pair of electrons on the nitrogen atom stabilizes the adjacent positive charge.

  • Mechanism: For 4-fluoro-3-methyl-N-(propan-2-yl)aniline, α-cleavage results in the loss of a methyl radical (•CH₃, mass 15 Da) from the isopropyl group.

  • Resulting Ion: This pathway generates the base peak (the most intense peak in the spectrum) at m/z 152 ([M-15]⁺). The high abundance of this fragment is a strong diagnostic indicator for the presence of an N-isopropyl group.[2][9]

2.3. Secondary and Minor Fragmentation Pathways

While α-cleavage dominates, other fragmentation pathways provide complementary structural information:

  • Loss of Propene: A rearrangement process can lead to the loss of a neutral propene molecule (C₃H₆, mass 42 Da), resulting in a radical cation at m/z 125 .

  • Benzylic-type Cleavage: Cleavage of the N-C bond can lead to the loss of the entire isopropyl radical (•C₃H₇, mass 43 Da), yielding an ion at m/z 124 . This is generally less favorable than α-cleavage.

  • Aromatic Ring Fragmentations:

    • Loss of HF: Fluorinated aromatic compounds can undergo the elimination of a neutral hydrogen fluoride molecule (HF, mass 20 Da).[6] This would produce a fragment at m/z 147 .

    • Loss of HCN: A common fragmentation for anilines involves the expulsion of hydrogen cyanide (HCN, mass 27 Da) from the ring, which could occur from the molecular ion or subsequent fragments.[5]

2.4. Visualizing the EI Fragmentation Pathway

EI_Fragmentation M C₁₀H₁₄FN⁺• m/z 167 Molecular Ion M_minus_15 [M - CH₃]⁺ m/z 152 Base Peak M->M_minus_15 - •CH₃ (α-cleavage) M_minus_42 [M - C₃H₆]⁺• m/z 125 M->M_minus_42 - C₃H₆ M_minus_20 [M - HF]⁺• m/z 147 M->M_minus_20 - HF M_minus_43 [M - C₃H₇]⁺ m/z 124 M->M_minus_43 - •C₃H₇ ESI_Fragmentation M_plus_H [M+H]⁺ m/z 168 Precursor Ion Product_126 [M+H - C₃H₆]⁺ m/z 126 Major Product Ion M_plus_H->Product_126 - C₃H₆ (Propene Loss) Product_109 [C₇H₆F]⁺ m/z 109 Product_126->Product_109 - NH₃ GCMS_Workflow SamplePrep Sample Preparation (1 mg/mL in Acetone) Injection GC Injection (1 µL, Splitless) SamplePrep->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Data Data Acquisition (Scan m/z 40-250) Analysis->Data LCMS_Workflow SamplePrep Sample Preparation (Dilute in Mobile Phase A) Injection LC Injection (5 µL) SamplePrep->Injection Separation LC Separation (C18 column) Injection->Separation Ionization ESI Ionization (Positive Mode) Separation->Ionization Selection Precursor Selection (m/z 168) Ionization->Selection Fragmentation CID (Collision Cell) Selection->Fragmentation Analysis MS/MS Analysis (Product Ion Scan) Fragmentation->Analysis

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Protocols & Analytical Methods

Method

Application Note: Optimized Reductive Amination Protocol for the Synthesis of 4-Fluoro-3-methyl-N-(propan-2-yl)aniline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Methodology: Mild Reductive Amination via Sodium Triacetoxyborohydride (STAB) Introduction and Strategic Rationale The incorpora...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Methodology: Mild Reductive Amination via Sodium Triacetoxyborohydride (STAB)

Introduction and Strategic Rationale

The incorporation of fluorinated aniline derivatives is a cornerstone strategy in modern medicinal chemistry, utilized extensively to modulate lipophilicity, enhance metabolic stability, and improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Specifically, derivatives of 4-fluoro-3-methylaniline serve as critical building blocks in the synthesis of complex therapeutics, including SYK inhibitors[1] and tricyclic inhibitors of the Hepatitis B virus (HBV)[2].

This application note details a highly efficient, scalable, and self-validating protocol for the N-isopropylation of 4-fluoro-3-methylaniline via reductive amination.

Mechanistic Causality: Why STAB?

While reductive aminations can be performed using various hydride sources (e.g., NaBH4​ , NaBH3​CN ), Sodium Triacetoxyborohydride ( NaBH(OAc)3​ , STAB) is selected as the optimal reagent for this transformation.

  • Chemoselectivity: STAB exhibits mild reducing power. It rapidly reduces the transient iminium ion formed between the aniline and acetone but reacts sluggishly with the ketone starting material, preventing the wasteful reduction of acetone into isopropanol.

  • Toxicity Profile: Unlike sodium cyanoborohydride ( NaBH3​CN ), STAB does not generate highly toxic hydrogen cyanide gas during aqueous acidic workup, making it vastly superior for scale-up operations[3].

  • Equilibrium Driving: The addition of a catalytic amount of glacial acetic acid (AcOH) lowers the pH to ~4-5, which accelerates the dehydration of the hemiaminal intermediate to the reactive iminium species without protonating the weakly basic aniline ( pKa​≈4.5 ) to the point of unreactivity.

Process Visualization

ReductiveAmination Start 4-Fluoro-3-methylaniline + Acetone (Excess) Solvent Dissolve in DCM Add 1.0 eq AcOH Start->Solvent Imine Iminium Formation (Stir 30 min, RT) Solvent->Imine Reduction Portionwise Addition: NaBH(OAc)3 at 0°C Imine->Reduction Stir Reduction Phase (Stir 4-12 h, RT) Reduction->Stir Quench Alkaline Quench (Sat. NaHCO3, pH 8) Stir->Quench Extract Phase Separation Extract aq. with DCM Quench->Extract Purify Flash Chromatography (Hexanes/EtOAc) Extract->Purify Product 4-Fluoro-3-methyl-N- (propan-2-yl)aniline Purify->Product

Figure 1: Step-by-step workflow for the reductive amination of 4-fluoro-3-methylaniline.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10 mmol scale reaction. The use of excess acetone drives the equilibrium toward the iminium intermediate.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Fluoro-3-methylaniline 125.141.01.25 g (10.0 mmol)Limiting Reactant
Acetone (Propan-2-one) 58.085.03.68 mL (50.0 mmol)Reactant / Co-solvent
Glacial Acetic Acid 60.051.00.57 mL (10.0 mmol)Acid Catalyst
Sodium Triacetoxyborohydride 211.941.53.18 g (15.0 mmol)Reducing Agent
Dichloromethane (DCM) 84.93N/A40.0 mLSolvent
Experimental Protocol

Note: Execute all procedures within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety glasses, lab coat).

Step 1: Iminium Ion Generation
  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-methylaniline (1.25 g, 10.0 mmol).

  • Dissolve the aniline in anhydrous Dichloromethane (DCM, 30 mL).

  • Add Acetone (3.68 mL, 50.0 mmol) followed by glacial Acetic Acid (0.57 mL, 10.0 mmol) via syringe.

  • Validation Check: Stir the mixture at room temperature (20-25°C) for 30 minutes under an inert atmosphere (Nitrogen or Argon). This pre-stirring period is critical to allow the equilibrium to favor the iminium ion prior to the introduction of the reducing agent.

Step 2: Hydride Reduction
  • Cool the reaction vessel to 0°C using an ice-water bath. Rationale: The reduction is exothermic; cooling prevents solvent boil-off and suppresses potential side reactions.

  • Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portionwise over 10 minutes to control the evolution of hydrogen gas (trace) and heat.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4 to 12 hours.

  • Validation Check: Monitor reaction progress via TLC (Thin Layer Chromatography) using a 9:1 Hexanes:Ethyl Acetate solvent system. The secondary amine product will elute with a higher Rf​ value than the primary aniline starting material due to decreased hydrogen bonding capability. Stain with Ninhydrin (primary amines = purple/brown; secondary amines = yellow/orange) or visualize under UV (254 nm).

Step 3: Quenching and Workup
  • Once TLC indicates complete consumption of the starting material, cool the flask back to 0°C.

  • Slowly quench the reaction by adding saturated aqueous Sodium Bicarbonate ( NaHCO3​ , 25 mL). Rationale: This neutralizes the acetic acid and destroys any unreacted STAB. Vigorous effervescence ( CO2​ release) will occur.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM ( 2×15 mL).

  • Combine the organic layers and wash with brine (20 mL) to remove residual water and salts.

  • Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0% to 10% Ethyl Acetate in Hexanes.

  • Pool the product-containing fractions and concentrate in vacuo to afford 4-fluoro-3-methyl-N-(propan-2-yl)aniline as a pale yellow to colorless oil. Expected yield: 80-90%.

References
  • Vertex Pharmaceuticals Incorporated. (2015). Substituted prolines / piperidines as orexin receptor antagonists (Patent No. WO2015123355A1).
  • Hoffmann-La Roche Inc. (2018). Condensed heteroaromatic pyrrolidinone derivatives as SYK inhibitors (Patent No. HUE025177T2). Hungarian Intellectual Property Office.
  • Janssen Sciences Ireland UC. (2020). Tricyclic inhibitors of hepatitis b virus (Patent No. WO2020030781A1).

Sources

Application

N-alkylation methods for producing 4-fluoro-3-methyl-N-(propan-2-yl)aniline from primary amines

Executive Summary The synthesis of highly specific secondary anilines, such as 4-fluoro-3-methyl-N-(propan-2-yl)aniline , is a critical transformation in the development of pharmaceutical active ingredients and advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly specific secondary anilines, such as 4-fluoro-3-methyl-N-(propan-2-yl)aniline , is a critical transformation in the development of pharmaceutical active ingredients and advanced agrochemicals. Historically, direct N-alkylation using isopropyl halides (e.g., 2-bromopropane) has been plagued by poor chemoselectivity, leading to over-alkylation (tertiary amine formation) and competitive E2 elimination side-reactions.

To overcome these limitations, this application note details two field-proven, highly selective methodologies for the mono-N-isopropylation of primary amines:

  • Reductive Amination utilizing acetone and Sodium Triacetoxyborohydride (STAB).

  • Borrowing Hydrogen (Hydrogen Autotransfer) utilizing isopropanol and a transition-metal catalyst.

Both protocols are designed as self-validating systems, ensuring that researchers can achieve >90% yields while maintaining strict control over the reaction's chemoselectivity.

Mechanistic Rationale & Experimental Design

Reductive Amination via STAB

Reductive amination is a robust two-step sequence occurring in a single pot. The primary amine (4-fluoro-3-methylaniline) condenses with acetone to form a transient imine/iminium intermediate, which is subsequently reduced to the secondary amine.

Causality of Reagent Selection: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over sodium borohydride ( NaBH4​ ) or sodium cyanoborohydride ( NaBH3​CN ) due to its unique kinetic profile. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a mild hydride donor that selectively reduces protonated imines much faster than it reduces ketones. This prevents the premature reduction of the acetone reagent into isopropanol. Furthermore, because the para-fluorine atom slightly deactivates the aniline ring via inductive effects, the addition of stoichiometric acetic acid (AcOH) is critical. The acid protonates the acetone carbonyl, accelerating the nucleophilic attack and driving the equilibrium toward the imine intermediate.

Catalytic Borrowing Hydrogen (Hydrogen Autotransfer)

The borrowing hydrogen (BH) methodology represents a paradigm shift toward sustainable green chemistry. In this approach, inexpensive isopropanol serves simultaneously as the solvent and the alkylating agent.

Causality of Reagent Selection: A transition metal catalyst (e.g., an Iridium(III) complex) temporarily strips hydrogen from isopropanol, generating acetone in situ alongside a reactive metal-hydride species. The starting aniline condenses with this in situ generated acetone to form an imine. The metal-hydride then "returns" the stored hydrogen to the imine, reducing it to the target N-isopropylaniline . This highly atom-economical process strictly prevents over-alkylation and generates water as the sole byproduct, eliminating the need for stoichiometric hydride reagents .

Visualizations of Synthetic Workflows

G SM 4-Fluoro-3-methylaniline (Primary Amine) Acetone Acetone + NaBH(OAc)3 Reductive Amination SM->Acetone Method A IPA Isopropanol + [M] Cat. Borrowing Hydrogen SM->IPA Method B Prod 4-Fluoro-3-methyl-N-(propan-2-yl)aniline (Secondary Amine) Acetone->Prod IPA->Prod

Fig 1. Divergent synthetic pathways for N-isopropylation of 4-fluoro-3-methylaniline.

BH_Mech Alc Isopropanol Cat_Ox [M] Catalyst (Dehydrogenation) Alc->Cat_Ox -H2 Ketone Acetone (in situ) Cat_Ox->Ketone Cat_Red [M]-H2 Hydride (Hydrogenation) Cat_Ox->Cat_Red Hydride Shuttle Imine Imine Intermediate Ketone->Imine + Amine (-H2O) Amine 4-Fluoro-3-methylaniline Amine->Imine Imine->Cat_Red + [M]-H2 Prod N-Isopropylaniline Product Cat_Red->Prod Hydrogen Transfer

Fig 2. Catalytic cycle of the borrowing hydrogen mechanism using isopropanol.

Quantitative Method Comparison

ParameterMethod A: Reductive AminationMethod B: Borrowing Hydrogen
Typical Yield 85 – 95%75 – 88%
Reaction Time 4 – 12 hours18 – 24 hours
Temperature Ambient (20 – 25 °C)Elevated (100 – 110 °C)
Atom Economy Low (Generates boron/acetate salts)High (Water is the only byproduct)
Scalability Excellent for discovery/kilo-labExcellent for process/manufacturing
Primary Byproducts B(OAc)3​ , Acetate salts H2​O

Detailed Experimental Protocols

Protocol A: Reductive Amination with STAB

Scale: 10 mmol

Materials:

  • 4-Fluoro-3-methylaniline: 1.25 g (10.0 mmol, 1.0 eq)

  • Acetone: 1.1 mL (15.0 mmol, 1.5 eq)

  • Sodium triacetoxyborohydride (STAB): 3.18 g (15.0 mmol, 1.5 eq)

  • Glacial Acetic Acid (AcOH): 0.57 mL (10.0 mmol, 1.0 eq)

  • 1,2-Dichloroethane (DCE): 25 mL

Step-by-Step Procedure:

  • Imine Pre-formation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-methylaniline (1.25 g) in DCE (25 mL). Add acetone (1.1 mL) followed by glacial acetic acid (0.57 mL). Stir the mixture at room temperature for 30 minutes. Causality: This pre-stirring phase maximizes the concentration of the iminium ion before the reducing agent is introduced, minimizing the off-target reduction of acetone.

  • Reduction: Cool the flask in a water bath (to absorb mild exotherm). Add STAB (3.18 g) portion-wise over 10 minutes.

  • Maturation: Remove the water bath and allow the opaque suspension to stir at room temperature for 4 to 12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The starting material peak ( m/z 126.1 [M+H]+ ) should disappear, replaced by the product peak ( m/z 168.2 [M+H]+ ).

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO3​ (25 mL) dropwise until gas evolution ceases (pH ~7-8). Causality: Neutralization destroys unreacted hydride and converts the acetic acid to aqueous-soluble sodium acetate.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane ( 2×20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure secondary amine.

Protocol B: Catalytic Borrowing Hydrogen with Isopropanol

Scale: 5 mmol

Materials:

  • 4-Fluoro-3-methylaniline: 0.625 g (5.0 mmol, 1.0 eq)

  • Isopropanol (Anhydrous): 5.0 mL (Solvent & Reagent)

  • [Ir(Cp*)Cl2​]2​ Catalyst: 40 mg (0.05 mmol, 1.0 mol%)

  • Potassium Carbonate ( K2​CO3​ ): 69 mg (0.5 mmol, 10 mol%)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under standard Schlenk techniques (nitrogen atmosphere), charge an oven-dried 15 mL pressure tube with 4-fluoro-3-methylaniline (0.625 g), [Ir(Cp*)Cl2​]2​ (40 mg), and K2​CO3​ (69 mg).

  • Solvent Addition: Add anhydrous isopropanol (5.0 mL). Causality: Isopropanol is used in vast excess to drive the thermodynamic equilibrium of the dehydrogenation step forward.

  • Reaction: Seal the pressure tube tightly with a Teflon screw cap. Transfer the tube to a pre-heated oil bath at 110 °C and stir vigorously for 18 to 24 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier for the initial endothermic alcohol dehydrogenation by the Iridium catalyst.

  • Cooling & IPC: Remove the tube from the oil bath and allow it to cool completely to room temperature before opening. Confirm conversion via GC-MS or LC-MS.

  • Filtration: Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated catalyst residues. Rinse the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Purification: Evaporate the filtrate under reduced pressure. The crude product can be purified via Kugelrohr distillation or flash chromatography to afford the target N-isopropyl derivative.

References

  • Amine synthesis by reductive amination (reductive alkylation) Organic Chemistry Portal URL:[Link]

  • Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation Chemical Society Reviews (Royal Society of Chemistry) URL:[Link]

  • Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL:[Link]

Method

formulation techniques involving 4-fluoro-3-methyl-N-(propan-2-yl)aniline intermediates

Application Note: Formulation and Stabilization Strategies for 4-Fluoro-3-methyl-N-(propan-2-yl)aniline Intermediates in API Synthesis Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug De...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Stabilization Strategies for 4-Fluoro-3-methyl-N-(propan-2-yl)aniline Intermediates in API Synthesis

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development.

Introduction & Chemical Context

As a Senior Application Scientist, I frequently encounter challenges in the handling and formulation of highly functionalized secondary anilines. 4-Fluoro-3-methyl-N-(propan-2-yl)aniline is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors and agrochemical agents.

However, this intermediate presents significant handling challenges. The combination of the secondary amine (N-isopropyl group) and the electron-donating 3-methyl group significantly increases the electron density of the aromatic ring. While the 4-fluoro substituent provides some inductive electron withdrawal, the overall molecule remains highly electron-rich. This structural reality lowers its oxidation potential, making the nitrogen lone pair highly susceptible to single-electron transfer (SET) oxidation by ambient oxygen, trace transition metals, or photo-excited triplet-state sensitizers[1].

Mechanistic Causality of Degradation

To formulate this intermediate successfully, we must first understand why it degrades. When the free base is exposed to oxidative stressors, SET generates a transient nitrogen-centered radical cation (aniline•+). Because the N-isopropyl group stabilizes this radical, the intermediate persists long enough to undergo deleterious downstream reactions, including deprotonation to form quinonediimines, or radical-radical coupling to form azo-dimers and oligomers[2],[3].

Degradation A 4-Fluoro-3-methyl- N-(propan-2-yl)aniline (Free Base) B Radical Cation Intermediate A->B SET Oxidation (O2, hv, Metals) E Stabilized Salt (Protonated) A->E Acid Addition (Blocks SET) B->A Antioxidant Quenching C Quinonediimine Derivatives B->C -e-, -H+ D Azo-Dimers & Oligomers B->D Radical Coupling

Caption: Oxidative degradation pathway and stabilization routes for N-alkylanilines.

Pre-formulation Profiling & Stability Data

To quantify this instability, we subjected the intermediate to accelerated stress testing. The data clearly demonstrates that the unformulated free base is unsuited for long-term storage or direct use in prolonged continuous manufacturing campaigns.

Table 1: Accelerated Degradation Profile (60°C, 48h, Ambient Light)

Formulation MatrixStress ConditionInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Primary Degradant Identified
Neat Free Base (Liquid) Air / Light99.5%84.2%Quinonediimines, Dimers
Free Base in THF Air / Light99.5%76.8%N-Oxides, Peroxides
Free Base + 0.1% BHT in THF Air / Light99.5%98.9%None significant
HCl Salt (Solid) Air / Light99.8%99.7%None

Formulation Strategies for the Intermediate

Based on the causality of degradation, we employ two distinct formulation strategies depending on the downstream processing requirements.

Strategy 1: Thermodynamic Stabilization (Salt Formation) For long-term storage and transport, we convert the free base to a hydrochloride (HCl) salt. Causality: Protonation of the secondary amine effectively removes the nitrogen lone pair from the conjugated system. This drastically raises the oxidation potential beyond the reach of ambient triplet sensitizers, shutting down the SET pathway entirely[4].

Strategy 2: Kinetic Stabilization (Antioxidant Doping) In continuous flow chemistry, solid salts often cause reactor fouling or solubility issues. Here, the intermediate must remain as a liquid free base. We formulate the intermediate in an organic solvent doped with a radical scavenger, such as Butylated Hydroxytoluene (BHT). Causality: BHT acts as a sacrificial electron donor. It rapidly quenches the transient aniline radical cation (aniline•+ → aniline) before irreversible dimerization can occur[3].

Workflow N1 Raw Intermediate Synthesis (Purity Check via HPLC-UV) N2 Decision Matrix: Storage vs. Immediate Use N1->N2 N3 Thermodynamic Stabilization (HCl Salt Formation) N2->N3 For Storage N4 Kinetic Stabilization (BHT-Doped Solution) N2->N4 For Liquid Feed N5 Long-Term Storage (Solid State) N3->N5 N6 Flow Chemistry / Direct API Coupling N4->N6 N5->N6 Base Liberation

Caption: Formulation and processing workflow for stabilizing the aniline intermediate.

Experimental Protocols

Protocol A: Synthesis and Isolation of the Stabilized HCl Salt

This protocol is a self-validating system designed to ensure complete protonation without inducing acid-catalyzed side reactions.

  • Dissolution: Dissolve 10.0 g of freshly distilled 4-fluoro-3-methyl-N-(propan-2-yl)aniline free base in 100 mL of anhydrous methyl tert-butyl ether (MTBE) under a nitrogen atmosphere.

  • Acid Addition: Cool the reactor to 0–5°C. Dropwise, add 1.1 equivalents of 4M HCl in dioxane over 30 minutes, maintaining vigorous stirring. A white precipitate will immediately begin to form.

  • Validation Check (IPC): Withdraw a 1 mL aliquot of the supernatant and test the pH using wetted indicator paper. If the pH is > 2.0, addition of HCl is incomplete. Titrate with additional HCl until the supernatant pH stabilizes below 2.0, validating complete thermodynamic conversion.

  • Isolation: Filter the resulting slurry under a blanket of nitrogen. Wash the filter cake with 2 x 20 mL of cold, anhydrous MTBE to remove unreacted organics.

  • Drying: Dry the solid under vacuum at 40°C for 12 hours. Store in amber glass vials.

Protocol B: Preparation of an Antioxidant-Stabilized Flow Chemistry Feedstock

Designed for immediate downstream coupling (e.g., electrochemical urea linkage or Buchwald-Hartwig amination)[5].

  • Matrix Preparation: Prepare a 0.1% (w/v) solution of Butylated Hydroxytoluene (BHT) in anhydrous, degassed Tetrahydrofuran (THF).

  • Formulation: Dissolve the 4-fluoro-3-methyl-N-(propan-2-yl)aniline free base into the BHT/THF matrix to achieve a final concentration of 0.5 M.

  • Validation Check (IPC): Prior to loading the bulk solution into the continuous flow syringe pumps, extract a 5 mL sample and subject it to a 24-hour accelerated stress test (sparge with O2, expose to ambient light). Analyze via HPLC-UV at 254 nm. A purity drop of < 0.5% validates that the antioxidant kinetic stabilization is sufficient for the duration of the manufacturing campaign.

Downstream API Formulation Considerations

When 4-fluoro-3-methyl-N-(propan-2-yl)aniline is successfully coupled into a final API structure, the resulting molecule inherits the high lipophilicity of the N-isopropyl and fluoro-methyl groups. Consequently, the final drug substance almost universally falls into Biopharmaceutics Classification System (BCS) Class II or IV. To overcome the resulting solubility-limited bioavailability, the final API formulation typically requires the generation of an Amorphous Solid Dispersion (ASD) . This is achieved via hot-melt extrusion or spray drying with stabilizing polymers such as Hypromellose Acetate Succinate (HPMCAS), which kinetically traps the API in its high-energy amorphous state.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-fluoro-3-methyl-N-(propan-2-yl)aniline

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-3-methyl-N-(propan-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-3-methyl-N-(propan-2-yl)aniline. It addresses common challenges, offers troubleshooting strategies, and presents detailed experimental protocols designed to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 4-fluoro-3-methyl-N-(propan-2-yl)aniline?

The two most effective and widely employed strategies for synthesizing this target molecule are:

  • Reductive Amination: This is a one-pot reaction involving the condensation of the primary amine, 4-fluoro-3-methylaniline, with acetone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This method is often preferred for its operational simplicity and cost-effectiveness.[1][2][3]

Q2: What are the key challenges associated with the synthesis of 4-fluoro-3-methyl-N-(propan-2-yl)aniline?

The primary challenges are route-dependent:

  • For Reductive Amination: The most significant challenge is controlling selectivity. The secondary amine product is often more nucleophilic than the starting primary amine, which can lead to over-alkylation and the formation of an undesired tertiary amine byproduct.[6][7] Another common issue is the premature reduction of the ketone (acetone) to its corresponding alcohol (isopropanol) if the reducing agent is not selective for the imine.[8]

  • For Buchwald-Hartwig Amination: Challenges typically revolve around optimizing the catalytic system. This includes selecting the appropriate palladium precursor, ligand, and base. The reaction can be sensitive to air and moisture, and catalyst deactivation can lead to low conversion rates.[5][9]

Q3: How is the precursor, 4-fluoro-3-methylaniline, typically synthesized?

The most common route to the starting material, 4-fluoro-3-methylaniline, is the reduction of the corresponding nitro compound, 1-fluoro-2-methyl-4-nitrobenzene. This reduction is typically achieved with high efficiency via catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[10]

Q4: What are the essential safety precautions for this synthesis?

Standard laboratory safety protocols must be strictly followed. Key hazards include:

  • Chemical Toxicity: Aniline derivatives are toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reagent Hazards: Reducing agents like sodium borohydride and its derivatives can react with water or protic solvents to release hydrogen gas, which is flammable.[7] Palladium catalysts, especially when finely divided on carbon, can be pyrophoric.

  • Solvent Flammability: Many organic solvents used in these procedures (e.g., methanol, THF, DCE) are flammable. Ensure all heating is conducted using appropriate apparatus (e.g., heating mantles, oil baths) and that no ignition sources are present.

Comparative Overview of Synthetic Routes

cluster_RA Route 1: Reductive Amination cluster_BHA Route 2: Buchwald-Hartwig Amination cluster_ProsCons Start_RA 4-Fluoro-3-methylaniline + Acetone Imine Imine Formation (pH 4-6) Start_RA->Imine Reduction In-situ Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Product_RA Target Product Reduction->Product_RA Pros_RA Pros: - One-pot reaction - Cost-effective reagents - Milder conditions Cons_RA Cons: - Over-alkylation risk - Potential ketone reduction Start_BHA 1-Bromo-4-fluoro-3-methylbenzene + Isopropylamine Coupling Pd-Catalyzed Coupling (Pd(OAc)₂, Ligand, Base) Start_BHA->Coupling Product_BHA Target Product Coupling->Product_BHA Pros_BHA Pros: - High functional group tolerance - Generally high yields - Modular Cons_BHA Cons: - Air/moisture sensitive - Expensive catalyst/ligands - Requires inert atmosphere

Caption: Comparison of Reductive Amination and Buchwald-Hartwig routes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems.

Focus Area: Reductive Amination
Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inefficient Imine Formation: The equilibrium may not favor the imine. The reaction pH is critical; too acidic and the amine is protonated and non-nucleophilic, too basic and the carbonyl is not activated.[11]pH Optimization: Add a catalytic amount of a weak acid (e.g., acetic acid) to maintain a pH of 4-6.[11][12] Water Removal: Water is a byproduct of imine formation. Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.[12]
2. Inactive Reducing Agent: Common borohydride reagents are sensitive to moisture and can degrade over time.[11]Check Reagent Quality: Use a fresh bottle of the reducing agent or test its activity on a simple ketone. Use a stoichiometric excess (1.5-2.0 equivalents) to ensure the reaction goes to completion.[11]
3. Suboptimal Temperature: The reaction may be too slow at room temperature.Adjust Temperature: While lower temperatures can improve selectivity, gentle heating (40-50°C) may be required to drive the reaction forward. Monitor by TLC or LC-MS to avoid side product formation.
Significant Side Product Formation 1. Over-alkylation (Tertiary Amine): The secondary amine product reacts with another molecule of acetone. This is common because the product can be more nucleophilic than the starting aniline.[6][7]Control Stoichiometry: Use a slight excess of the aniline (1.1-1.2 equivalents) relative to acetone. Slow Addition: Add the acetone dropwise to the reaction mixture to keep its concentration low. Lower Temperature: Running the reaction at 0°C or room temperature can slow the second alkylation step.[6]
2. Alcohol Byproduct: The reducing agent is reducing the acetone directly to isopropanol instead of the imine intermediate.[8]Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is milder and more selective for reducing imines in the presence of ketones.[1][2] Sodium cyanoborohydride (NaBH₃CN) is also highly selective but requires careful pH control to avoid the release of toxic HCN gas.[1]
Difficult Purification 1. Similar Polarity: The product and starting aniline may have very similar Rf values on TLC, making separation by column chromatography difficult.Acid-Base Extraction: Exploit the basicity of the amines. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The amines will move to the aqueous layer as ammonium salts. Basify the aqueous layer (e.g., with NaOH) and re-extract the free amines back into an organic solvent.[13] Chromatography: Use a high-efficiency silica gel column with a shallow solvent gradient to improve separation.
Focus Area: Buchwald-Hartwig Amination
Problem Potential Cause Recommended Solution
Low Yield or Stalled Reaction 1. Inactive Catalyst System: The choice of ligand, base, or palladium source is suboptimal for this specific transformation.Screen Components: Ligand: Sterically hindered biarylphosphine ligands like XPhos or RuPhos are often effective.[9] Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common choices.[9] Pd Source: Pd(OAc)₂ or Pd₂(dba)₃ are standard and effective palladium precursors.[5][9]
2. Presence of Oxygen or Moisture: The Pd(0) active catalyst is highly sensitive to oxygen, which can lead to deactivation.Ensure Inert Atmosphere: Thoroughly degas the solvent and purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
3. Poor Reagent Quality: Impurities in the starting materials or solvent can poison the catalyst.Purify Reagents: Use anhydrous solvents. Ensure the aryl halide and amine are of high purity.
Troubleshooting Workflow for Low Yield (Reductive Amination)

Start Low Yield of Product Check_SM Is Starting Aniline Consumed? (Check by TLC/LC-MS) Start->Check_SM No_SM_Consumed No, Starting Material Remains Check_SM->No_SM_Consumed No SM_Consumed Yes, Starting Material Consumed Check_SM->SM_Consumed Yes Check_Imine Check for Imine Formation No_SM_Consumed->Check_Imine No_Imine No Imine Formed Check_Imine->No_Imine No Imine_Present Imine Formed, Not Reduced Check_Imine->Imine_Present Yes Fix_Imine Action: Optimize pH (add cat. AcOH) Remove H₂O (mol. sieves) No_Imine->Fix_Imine Fix_Reduction Action: Check Reducing Agent Activity Use fresh NaBH(OAc)₃ Increase reaction time/temp Imine_Present->Fix_Reduction Check_Side_Products Are Side Products Dominant? SM_Consumed->Check_Side_Products Side_Products_Yes Yes, e.g., Tertiary Amine Check_Side_Products->Side_Products_Yes Yes Side_Products_No No, Complex Mixture / Baseline Check_Side_Products->Side_Products_No No Fix_Selectivity Action: Lower Temperature Use excess aniline Slowly add acetone Side_Products_Yes->Fix_Selectivity Fix_Degradation Action: Check for Product Degradation Lower reaction temperature Reduce reaction time Side_Products_No->Fix_Degradation

Caption: A logical workflow for troubleshooting low product yield.

Detailed Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that minimizes side reactions.[2]

Materials:

  • 4-fluoro-3-methylaniline (1.0 eq)

  • Acetone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluoro-3-methylaniline (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).

  • Add acetone (1.2 eq) followed by a catalytic amount of glacial acetic acid (~0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aniline is consumed (typically 4-12 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCE or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-fluoro-3-methyl-N-(propan-2-yl)aniline.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is a general method adaptable for the N-isopropylation of a suitable aryl halide.[5][9]

Materials:

  • 1-bromo-4-fluoro-3-methylbenzene (1.0 eq)

  • Isopropylamine (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

  • XPhos (0.04 eq, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (Anhydrous, degassed)

  • Ethyl acetate

  • Water & Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Add the Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a dry Schlenk flask inside a glovebox. If a glovebox is not available, add the reagents to the flask and immediately purge thoroughly with argon or nitrogen.

  • Add anhydrous, degassed toluene via syringe.

  • Add 1-bromo-4-fluoro-3-methylbenzene (1.0 eq) via syringe.

  • Add isopropylamine (1.5 eq) via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS until the aryl bromide is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired product.

References

  • BenchChem. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
  • Wikipedia. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. (2021, February 5).
  • Kanto Chemical Co., Inc.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Bacsa, I., et al. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Tarabanko, V. E., & Chernyak, M. Y. (n.d.). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Wiley Online Library.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • BenchChem. (2025).
  • Petricci, E., et al. (2018). Iron-Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water Media as Hydrogen Sources.
  • Pillai, S. M., & Pillai, C. N. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
  • Optimization of the reaction conditions for the synthesis of 4. (n.d.).
  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (2017, June 2). TSI Journals.
  • BenchChem. (n.d.).
  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. (n.d.). Semantic Scholar.
  • PrepChem.com. (n.d.). Synthesis of (b) N-(2-acetamidoethyl)-N-ethyl-4-fluoro-3-methyl-aniline.
  • BenchChem. (2025). Side-product formation in the synthesis of 4-methyl-3-(propan-2-yl)aniline.
  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
  • Supporting Inform
  • O'Reilly, M. E., & Dutta, D. (2016, February 3). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes.
  • Reddit. (2023, April 6).
  • NextSDS. (n.d.). 4-fluoro-3-(propan-2-yl)
  • Reddit. (2025, February 13).

Sources

Optimization

troubleshooting common impurities in 4-fluoro-3-methyl-N-(propan-2-yl)aniline reactions

Welcome to the Application Scientist Support Portal. The synthesis of 4-fluoro-3-methyl-N-(propan-2-yl)aniline via the reductive amination of 4-fluoro-3-methylaniline with acetone is a foundational transformation in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of 4-fluoro-3-methyl-N-(propan-2-yl)aniline via the reductive amination of 4-fluoro-3-methylaniline with acetone is a foundational transformation in medicinal chemistry[1]. However, achieving high purity and yield requires precise control over reaction kinetics and chemoselectivity.

This guide is designed to help researchers troubleshoot stalled reactions, identify complex by-products, and implement self-validating protocols to ensure reproducible scale-up.

Quantitative Diagnostics: Impurity Identification Matrix

Before adjusting your reaction parameters, analyze your crude mixture. Use the following diagnostic table to cross-reference LC-MS and TLC data with the most common reaction deviations.

Compound / ImpurityLC-MS[M+H]⁺TLC (R_f)*Causality / Mechanism of Formation
4-Fluoro-3-methylaniline (Starting Material)126.10.30Incomplete condensation due to incorrect pH or wet solvent.
Target Product 168.20.55Successful imine reduction.
Imine Intermediate (N-isopropylidene)166.20.60Stalled reduction; reductant depleted by reacting directly with acetone[2].
N,N-Diisopropyl Impurity (Over-alkylation)210.30.85Excess acetone and prolonged exposure to active reductant.
Defluorinated Impurity (N-isopropyl-3-methylaniline)150.20.50Hydrogenolysis of the C-F bond (typically seen if using H₂ with Pd/C)[3].
Isopropanol (Solvent/Waste)N/AN/ADirect reduction of acetone by non-selective hydrides (e.g., NaBH₄)[4].

*TLC Conditions: Hexanes:EtOAc (8:2), visualized by UV (254 nm) and Ninhydrin stain.

Mechanistic Pathway & Impurity Generation

Understanding the kinetic pathways is critical. Reductive amination is a tandem process: an equilibrium-driven condensation followed by an irreversible reduction.

ReactionPathway SM 4-Fluoro-3-methylaniline (SM) Imine Imine Intermediate (m/z 166.2) SM->Imine + Acetone, H+ - H2O Acetone Acetone Acetone->Imine Product Target Product (m/z 168.2) Imine->Product Hydride Reduction (NaBH(OAc)3) Imp1 N,N-Diisopropyl Impurity (m/z 210.3) Product->Imp1 Excess Acetone + Reductant Imp2 Defluorinated Impurity (m/z 150.2) Product->Imp2 Harsh H2/Pd-C (Hydrogenolysis)

Fig 1. Reaction pathway and common impurity generation in reductive amination.

Deep-Dive Troubleshooting (FAQs)

Q1: My LC-MS shows a massive peak at m/z 166.2 and very little product. Why is the reaction stalling at the intermediate? A1: A mass of 166.2 corresponds to the unreduced Schiff base (imine) intermediate. Imine formation is an equilibrium process. If you are using sodium borohydride (NaBH₄) as your reducing agent, it is likely reducing the acetone directly to isopropanol faster than it reduces the imine[4]. Solution: Switch to Sodium triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetate groups make this hydride sterically hindered and electron-deficient, rendering it highly chemoselective for the electrophilic iminium ion over the neutral ketone[2].

Q2: I am observing a significant amount of m/z 150.2 impurity. What is this, and how do I prevent it? A2: This is the defluorinated product (3-methyl-N-(propan-2-yl)aniline). The C-F bond is generally strong, but under catalytic hydrogenation conditions (e.g., H₂ gas with Pd/C), fluoroaromatics can undergo hydrogenolysis[3]. Solution: Abandon heterogeneous catalytic hydrogenation for this specific substrate. Utilize mild hydride donors like NaBH(OAc)₃ or NaBH₃CN in a homogeneous system to preserve the halogen.

Q3: I thought the steric hindrance of the isopropyl group would prevent over-alkylation, yet I see m/z 210.3. Why? A3: While the first isopropyl group adds steric bulk, the resulting secondary amine remains sufficiently nucleophilic to react with excess acetone, forming an enamine/iminium species that is subsequently reduced to the N,N-diisopropyl tertiary amine. Solution: Do not use acetone as the solvent. Limit acetone to 1.2 – 1.5 equivalents in a non-participating solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this Standard Operating Procedure (SOP) incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Iminium Ion Formation

  • In an oven-dried flask under N₂, dissolve 4-fluoro-3-methylaniline (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Add acetone (1.5 eq, 15 mmol) followed by glacial acetic acid (1.1 eq, 11 mmol) to adjust the pH to ~4-5.

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Remove a 10 µL aliquot, quench in sat. NaHCO₃, and extract with EtOAc. TLC (Hexanes:EtOAc 8:2) must show >85% conversion of the starting material (R_f 0.3) to the imine (R_f 0.6). If SM persists, verify the anhydrous nature of your solvents; water drives the equilibrium backward.

Step 2: Chemoselective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portionwise over 15 minutes to control the mild exotherm.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours.

  • Validation Checkpoint 2: LC-MS analysis of an aliquot must show the complete disappearance of m/z 166.2 (Imine) and a dominant peak at m/z 168.2 (Product).

Step 3: Quench and Workup

  • Cool the mixture back to 0 °C.

  • Slowly add saturated aqueous NaHCO₃ (approx. 20 mL) until the aqueous layer reaches pH 7-8.

  • Validation Checkpoint 3: Vigorous gas evolution (CO₂) will occur. You must wait until bubbling completely ceases. This confirms the total neutralization of acetic acid and the destruction of unreacted hydride, which prevents dangerous pressure build-up and intractable emulsions during extraction.

  • Extract with DCM (3 x 20 mL), wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Diagnostic Workflow

Use this decision tree to rapidly diagnose failed reactions based on your initial analytical data.

TroubleshootingTree Start LC-MS Analysis of Crude Reaction Q1 High unreacted SM (m/z 126.1)? Start->Q1 Q2 Imine peak present (m/z 166.2)? Q1->Q2 Yes Q3 Over-alkylation (m/z 210.3)? Q1->Q3 No Sol1 Add AcOH (pH 4-5) to promote condensation Q2->Sol1 No (Imine stalling) Sol2 Increase NaBH(OAc)3 eq. or reaction time Q2->Sol2 Yes (Reduction stalling) Sol3 Reduce Acetone eq. avoid using as solvent Q3->Sol3 Yes

Fig 2. Decision tree for diagnosing and resolving common reaction impurities.

References

  • Source: Google Patents (US/Global Patent Database)
  • Title: Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control Source: MDMA.ch / Catalysis Literature URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Temperature Optimization for 4-fluoro-3-methyl-N-(propan-2-yl)aniline Cross-Coupling

Welcome to the Technical Support and Troubleshooting Hub for the Buchwald-Hartwig amination of 4-fluoro-3-methyl-N-(propan-2-yl)aniline . Coupling sterically hindered secondary anilines—specifically those bearing bulky N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Hub for the Buchwald-Hartwig amination of 4-fluoro-3-methyl-N-(propan-2-yl)aniline .

Coupling sterically hindered secondary anilines—specifically those bearing bulky N-isopropyl groups—presents a unique kinetic challenge. The steric bulk severely impedes both the coordination of the amine to the palladium center and the subsequent reductive elimination step. Consequently, finding the exact thermal "Goldilocks zone" is critical: too cold, and the catalytic cycle stalls; too hot, and the catalyst irreversibly degrades.

This guide provides a causality-driven framework to diagnose, optimize, and validate your temperature parameters for this specific cross-coupling workflow.

Part 1: Diagnostic Decision Tree

Before adjusting your protocol, use the diagnostic logic tree below to identify the root cause of your temperature-related reaction failures.

TroubleshootingTree Start Reaction Yield < 20% Analyze Crude LC-MS / Visuals LowTemp Symptom: Unreacted Aryl Halide Solution is reddish-brown (Temp < 70°C) Start->LowTemp Low Conversion HighTemp Symptom: Pd Black Precipitate Hydrodehalogenation Peak (Temp > 100°C) Start->HighTemp Catalyst Death Diag1 Diagnosis: Catalyst trapped in Oxidative Addition resting state. N-isopropyl too bulky to coordinate. LowTemp->Diag1 Diag2 Diagnosis: Thermal degradation. β-hydride elimination or solvent reaction outcompetes coupling. HighTemp->Diag2 Fix1 Solution: Switch to RuPhos Pd G3. Increase Temp to 85°C. Diag1->Fix1 Fix2 Solution: Lower Temp to 85°C. Use LHMDS instead of NaOtBu. Diag2->Fix2

Caption: Diagnostic workflow for troubleshooting temperature-induced failures in bulky secondary aniline couplings.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at 60°C despite using standard Pd(OAc)₂/dppf conditions? A: The failure here is twofold, rooted in both temperature and ligand architecture. The N-isopropyl group of 4-fluoro-3-methyl-N-(propan-2-yl)aniline creates a massive activation entropy barrier[1]. At 60°C, the catalyst successfully undergoes oxidative addition with your aryl halide but lacks the thermal energy required for the bulky secondary amine to coordinate and displace the halide. The catalyst becomes trapped in the L-Pd(II)(Ar)(X) resting state. Furthermore, standard bidentate ligands like dppf lack the specific spatial pocket needed to force the bulky N-isopropyl group through reductive elimination.

Q2: If low temperature is the problem, why can't I just reflux the reaction at 110°C? A: Pushing the temperature beyond 100°C accelerates catalyst decomposition pathways faster than it accelerates the cross-coupling cycle. At extreme temperatures, the phosphine ligand dissociates, leading to the aggregation of inactive Pd(0) nanoparticles (visually identifiable as a "Pd black" precipitate)[2]. Additionally, the high thermal energy combined with the steric hindrance of the N-isopropyl group allows side reactions—such as hydrodehalogenation of your aryl halide or base-mediated degradation—to outcompete the desired C-N bond formation.

Q3: How does ligand choice dictate my optimal temperature window? A: For secondary amines, RuPhos is the gold standard[3]. Unlike BrettPhos, which is optimized for primary amines (where oxidative addition is rate-limiting), RuPhos is structurally designed to facilitate the rate-limiting step for secondary amines: reductive elimination [3]. By pairing RuPhos with a modern Generation 3 or 4 precatalyst (e.g., RuPhos Pd G3), the active mono-ligated Pd(0) species is generated efficiently at room temperature[2]. This eliminates the need for high-temperature catalyst initiation, allowing you to lower the bulk reaction temperature to a highly controlled "Goldilocks zone" of 80–85°C.

Q4: Should I adjust my base depending on the reaction temperature? A: Yes. While Sodium tert-butoxide (NaOtBu) is highly effective at 85°C, it can become overly aggressive if you are forced to push temperatures higher, leading to the cleavage of sensitive functional groups. If your specific aryl halide requires temperatures >95°C, switching to a milder, soluble base like LHMDS provides a "pseudo-protecting group" effect that suppresses side reactions while maintaining catalytic turnover[4].

Part 3: Mechanistic Impact of Temperature

To understand exactly where your reaction is failing, review the catalytic cycle below. Temperature directly dictates the success of the Amine Coordination and Reductive Elimination steps.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst PdII_OA L-Pd(II)(Ar)(X) Oxidative Addition Pd0->PdII_OA + Ar-X (Fast) PdII_Amine L-Pd(II)(Ar)(NR2) Amido Complex PdII_OA->PdII_Amine + Amine, + Base (Requires >70°C) Deact Pd Black (Dead Catalyst) PdII_OA->Deact >100°C Thermal Degradation PdII_Amine->Pd0 Reductive Elimination (Rate-limiting, 85°C) Product Ar-NR2 Coupled Product PdII_Amine->Product Yields

Caption: Buchwald-Hartwig catalytic cycle highlighting the temperature-sensitive bottlenecks for N-isopropyl anilines.

Part 4: Quantitative Temperature Optimization Data

The following table summarizes the causal relationship between reaction temperature, conversion rates, and the formation of side products when coupling 4-fluoro-3-methyl-N-(propan-2-yl)aniline using a RuPhos Pd G3 catalyst system.

Temperature (°C)Conversion (%)Yield of Desired Product (%)Primary Observation / Failure Mode
40°C < 15%< 10%Stalled: Unreacted starting materials. Catalyst trapped in oxidative addition resting state.
65°C 45%40%Sluggish: Incomplete conversion. Reductive elimination is too slow due to steric clash.
85°C > 98% 88% Optimal: Clean conversion. Thermal energy perfectly balances reaction rate and catalyst stability.
110°C > 95%45%Degradation: Pd black formation observed. High levels of hydrodehalogenated side products.

Part 5: Self-Validating Experimental Protocol

To ensure high reproducibility and prevent "blind" troubleshooting, this protocol incorporates specific visual and analytical checkpoints.

Reagents:

  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • 4-fluoro-3-methyl-N-(propan-2-yl)aniline (1.2 equiv, 1.2 mmol)

  • RuPhos Pd G3 (2.0 mol%)

  • RuPhos Ligand (2.0 mol%)

  • NaOtBu (1.5 equiv, 1.5 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Glovebox Assembly: Inside a nitrogen-filled glovebox, add the aryl halide, 4-fluoro-3-methyl-N-(propan-2-yl)aniline, NaOtBu, RuPhos Pd G3, and RuPhos ligand to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the vial tightly with a PTFE-lined septum cap.

  • Thermal Initiation (Checkpoint 1): Transfer the vial to a pre-heated reaction block set exactly to 85°C .

    • Validation Check: Within 10–15 minutes of heating, the suspension should transition to a homogeneous, deep reddish-brown solution. If the solution turns pitch black and opaque immediately, your solvent is wet or oxygen has breached the seal, causing premature catalyst death.

  • Kinetic Monitoring (Checkpoint 2): Allow the reaction to stir vigorously at 85°C. At t=2 hours, pierce the septum with a nitrogen-purged needle, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

    • Validation Check: You should observe >60% consumption of the aryl halide. If the aryl halide mass is untouched, verify the integrity of your base (NaOtBu degrades rapidly in ambient humidity).

  • Completion & Quenching: After 12 hours, remove the vial from the heat block and cool to room temperature. Quench the reaction by adding 2 mL of saturated aqueous NH4​Cl .

  • Workup: Extract the aqueous layer with Ethyl Acetate ( 3×5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Part 6: References

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.

  • ACS Catalysis. Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides.

  • ACS Medicinal Chemistry Letters. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.

  • ACS Omega. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.

Sources

Optimization

resolving co-elution issues in HPLC analysis of 4-fluoro-3-methyl-N-(propan-2-yl)aniline

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing co-elution challenges during the HPLC analysis of 4-fluoro-3-methyl-N-(propan-2-yl)ani...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing co-elution challenges during the HPLC analysis of 4-fluoro-3-methyl-N-(propan-2-yl)aniline . Because this compound features a secondary amine, a halogenated aromatic ring, and an alkyl chain, it presents unique chromatographic behaviors that standard C18 methods often fail to resolve.

Below, you will find our diagnostic workflow, mechanistic FAQs, quantitative data models, and self-validating experimental protocols.

Diagnostic Troubleshooting Workflow

Use the following logical relationship diagram to isolate the root cause of your co-elution issue before adjusting your instrument parameters.

Workflow Start Co-elution Detected: 4-fluoro-3-methyl-N-(propan-2-yl)aniline CheckPeak Peak Shape Analysis Is Asymmetry (As) > 1.5? Start->CheckPeak AdjustPH Adjust pH < 3.0 or > 7.5 (Suppress partial ionization) CheckPeak->AdjustPH Yes (Tailing) CheckIsomer Impurity Identification Is it a positional isomer? CheckPeak->CheckIsomer No (Symmetrical) AdjustPH->CheckIsomer Co-elution persists Success Baseline Resolution Achieved (Rs > 1.5) AdjustPH->Success Resolved SwitchPFP Switch to PFP Column (Enhance dipole & π-π interactions) CheckIsomer->SwitchPFP Yes OptGradient Optimize Organic Modifier (Switch ACN to MeOH) CheckIsomer->OptGradient No SwitchPFP->OptGradient Fine-tuning needed SwitchPFP->Success Resolved OptGradient->Success

Diagnostic decision tree for resolving co-elution of 4-fluoro-3-methyl-N-(propan-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: My target compound is co-eluting with its unalkylated precursor (4-fluoro-3-methylaniline) and exhibiting severe peak tailing. What is the mechanistic cause? A: This is a classic ionization equilibrium failure. The target compound is a secondary amine with an estimated pKa of ~5.0 to 5.5. If your mobile phase pH is operating near this pKa (e.g., pH 4.5–6.0), the Henderson-Hasselbalch equation dictates that the compound exists as a dynamic mixture of the neutral free base and the protonated conjugate acid. Because these two forms have vastly different hydrophobic partition coefficients, the continuous interconversion on the column leads to peak broadening, tailing, and co-elution 1. Causality & Fix: You must adjust the pH to be at least 2 units away from the pKa. Lowering the pH to 2.5 ensures >99% of the analyte is protonated, locking it into a single state and restoring peak symmetry 2.

Q2: I have optimized the pH to 2.5, but I am still seeing co-elution with a positional isomer (e.g., 2-fluoro-5-methyl-N-isopropylaniline). Why is my C18 column failing? A: Standard C18 stationary phases separate molecules based predominantly on dispersive (hydrophobic) interactions. Positional isomers of fluorinated aromatics possess nearly identical hydrophobic footprints and hydrodynamic volumes, rendering them indistinguishable to an alkyl chain. Causality & Fix: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal selectivity mechanisms: π−π interactions, strong dipole-dipole interactions (driven by the electronegative C-F bonds on the stationary phase interacting with the analyte's fluoro-aromatic ring), and enhanced steric/shape recognition 3.

Q3: How does the choice of organic modifier (Methanol vs. Acetonitrile) affect the resolution on a PFP column? A: Acetonitrile is a π -electron-rich solvent. When used with a PFP column, acetonitrile molecules actively compete with the analyte for the π−π binding sites on the stationary phase, effectively "blinding" the column to the analyte's aromaticity. Methanol, conversely, is protic and lacks π -electrons. Causality & Fix: Using Methanol as the organic modifier preserves and enhances the π−π and dipole-dipole interactions between the fluorinated aniline and the PFP ring, maximizing resolution .

Quantitative Data: Selectivity and Retention Modeling

The table below summarizes the expected chromatographic behavior of 4-fluoro-3-methyl-N-(propan-2-yl)aniline and its positional isomers under varying conditions.

Chromatographic ConditionAnalyte StateC18 Selectivity ( α )PFP Selectivity ( α )Peak Asymmetry ( As​ )Resolution Status
pH 5.5, ACN Modifier Partially Ionized1.021.082.4 (Severe Tailing)Critical Co-elution
pH 2.5, ACN Modifier Fully Protonated1.151.451.1 (Symmetrical)Partial Separation
pH 2.5, MeOH Modifier Fully Protonated1.181.85 1.0 (Ideal)Baseline Resolution

Self-Validating Experimental Protocols

To ensure scientific integrity, do not implement changes blindly. Use the following self-validating protocols to systematically resolve co-elution.

Protocol A: pH Robustness and Ionization Suppression

Objective: Eliminate co-elution caused by secondary amine partial ionization.

  • Aqueous Phase Preparation: Prepare a 20 mM Potassium Phosphate buffer. Titrate with concentrated phosphoric acid until the pH reaches exactly 2.5. Filter through a 0.22 µm membrane. (Causality: This ensures the pH is >2 units below the analyte pKa, forcing >99% protonation).

  • Organic Phase: 100% HPLC-Grade Methanol.

  • Column Setup: Standard C18 (e.g., 150 x 4.6 mm, 3.5 µm). Set column oven to 35°C to reduce mobile phase viscosity.

  • Gradient Elution: Run a linear gradient from 5% B to 85% B over 15 minutes at a flow rate of 1.0 mL/min.

  • System Validation: Inject a 10 µg/mL standard of 4-fluoro-3-methyl-N-(propan-2-yl)aniline. Calculate the asymmetry factor ( As​ ) at 10% peak height.

    • Validation Check: If As​≤1.2 , ionization suppression is successful. If co-elution persists despite As​≤1.2 , the impurity is a positional isomer. Proceed to Protocol B.

Protocol B: Orthogonal Selectivity Screening (Isomer Resolution)

Objective: Resolve 4-fluoro-3-methyl-N-(propan-2-yl)aniline from structurally identical positional isomers.

  • Column Installation: Install a Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase Selection: Strictly utilize Methanol as Mobile Phase B. Do not use Acetonitrile, as it will disrupt the π−π stacking required for isomer recognition.

  • Isocratic Hold Method: Program an isocratic hold at 40% B / 60% A (0.1% Formic acid in water, pH ~2.7) for 10 minutes. (Causality: Isocratic holds maximize the residence time of the analyte in the stationary phase, allowing subtle dipole-dipole interactions between the C-F bonds to differentiate the isomers).

  • System Validation: Inject the co-eluting mixture. Evaluate the resolution equation ( Rs​ ).

    • Validation Check: An Rs​≥1.5 validates baseline separation. If Rs​<1.5 , decrease the column temperature to 25°C to further enhance steric recognition.

References

  • Control pH During Method Development for Better Chromatography Source: Agilent Technologies URL
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL
  • pH, pKa, and Retention Source: Pharma Growth Hub URL
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL

Sources

Troubleshooting

reducing steric hindrance effects when using 4-fluoro-3-methyl-N-(propan-2-yl)aniline as a nucleophile

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that incorporating bulky secondary anilines into complex scaffolds is a notoriously diffi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that incorporating bulky secondary anilines into complex scaffolds is a notoriously difficult bottleneck.

4-Fluoro-3-methyl-N-(propan-2-yl)aniline (also known as N-isopropyl-4-fluoro-3-methylaniline) presents a unique challenge: the N-isopropyl group creates a highly congested spatial environment that physically blocks the nitrogen lone pair, drastically reducing its nucleophilicity. This guide provides field-proven, mechanistically grounded solutions to force this recalcitrant nucleophile to react efficiently.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 4-fluoro-3-methyl-N-(propan-2-yl)aniline exhibit such poor reactivity compared to standard primary anilines? A1: The primary issue is severe steric clash. According to quantitative nucleophilicity scales (such as the Mayr parameters), introducing an α-branched alkyl group like an isopropyl moiety can reduce the nucleophilicity of an amine by a factor of up to 1,000 compared to its primary counterpart . The bulky methyl groups of the isopropyl chain physically shield the nitrogen's lone pair, increasing the activation energy required to approach an electrophile.

Q2: What is the optimal catalyst system for Buchwald-Hartwig cross-coupling with this bulky secondary aniline? A2: For sterically encumbered secondary amines, RuPhos is the ligand of choice, vastly outperforming BrettPhos (which is optimized for primary amines) . The Pd-RuPhos active complex has a smaller steric profile in the critical equatorial plane compared to Pd-BrettPhos. This geometry accommodates the bulky N-isopropyl group during the amine coordination step, while the electron-rich nature of the ligand accelerates the rate-limiting reductive elimination step . We recommend using the RuPhos Pd G3 precatalyst.

Q3: Can I use this amine in a standard Nucleophilic Aromatic Substitution (SNAr) reaction? A3: Direct SNAr with this amine will generally result in recovered starting material. To overcome the steric barrier, you must fundamentally alter the electronic state of the nucleophile by converting the neutral amine into an amide anion . Pre-treating the amine with a strong, non-nucleophilic base (e.g., NaH or KHMDS) in a polar aprotic solvent forces the deprotonation, exponentially increasing its nucleophilicity to overcome the steric penalty.

Q4: How do I prevent low yields when attempting to acylate this amine with a carboxylic acid? A4: Standard peptide coupling reagents (like HATU or EDC/HOBt) often fail because the tetrahedral intermediate is too sterically congested. The most reliable workaround is to convert the carboxylic acid into a highly reactive acid chloride, followed by amidation in the presence of catalytic 4-Dimethylaminopyridine (DMAP) . DMAP acts as a nucleophilic catalyst, forming an unhindered, highly electrophilic acylpyridinium intermediate that forces the reaction forward.

Part 2: Strategy Selection & Quantitative Data

To streamline your optimization process, consult the table below to select the appropriate reaction conditions based on your desired transformation.

Table 1: Relative Reactivity and Recommended Conditions by Reaction Type

Reaction TypeStandard Amine ConditionOptimized Condition for N-iPr AnilineMechanistic Rationale
Buchwald-Hartwig XPhos / Pd2(dba)3RuPhos Pd G3 / LiHMDSRuPhos accommodates secondary amine bulk; LiHMDS ensures complete deprotonation.
SNAr K2CO3, DMF, 80°CNaH or KHMDS, DMF, 120°CDeprotonation to an amide anion drastically increases the HOMO energy of the nucleophile.
Acylation HATU, DIPEA, DMFAcid Chloride + DMAP, DCMThe acylpyridinium intermediate is highly electrophilic, overcoming the amine's steric resistance.

Part 3: Visual Workflows & Mechanistic Pathways

DecisionTree Start Amine Nucleophile: 4-fluoro-3-methyl-N-(propan-2-yl)aniline Electrophile Identify Electrophile Start->Electrophile ArX Aryl Halide (Cl, Br, I) Electrophile->ArX SNAr Electron-Deficient Fluoroarene Electrophile->SNAr Acyl Carboxylic Acid Electrophile->Acyl BHA Buchwald-Hartwig Catalyst: RuPhos Pd G3 Base: LiHMDS ArX->BHA SNArCond Deprotonative SNAr Base: NaH or KHMDS Solvent: DMF/DMSO SNAr->SNArCond AcylCond Acylation Reagent: Acid Chloride + DMAP Solvent: DCM Acyl->AcylCond

Decision tree for overcoming steric hindrance based on the electrophile type.

CatalyticCycle Pd0 Pd(0)-RuPhos Complex (Active Catalyst) OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X AmineBind Amine Coordination & Deprotonation (LiHMDS) OxAdd->AmineBind RedElim Reductive Elimination (Sterically driven by RuPhos) AmineBind->RedElim Bulky N-iPr Amine RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product Product Release

RuPhos-mediated catalytic cycle facilitating the coupling of bulky secondary amines.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Buchwald-Hartwig Amination via RuPhos Pd G3

Reference Standard: Sigma-Aldrich Cross-Coupling Manual .

  • Preparation (Glovebox Required): In a nitrogen-filled glovebox, charge an oven-dried 10 mL microwave vial with the aryl halide (1.0 equiv), 4-fluoro-3-methyl-N-(propan-2-yl)aniline (1.2 equiv), and RuPhos Pd G3 precatalyst (0.05 equiv).

    • Causality: G3 precatalysts rapidly generate the active monoligated Pd(0) species at room temperature, preventing catalyst deactivation before the bulky amine can coordinate.

  • Base Addition: Add a 1.0 M solution of LiHMDS in THF (1.5 equiv).

    • Causality: Soluble bases like LiHMDS bypass the heterogeneous mass-transfer limitations of solid bases (like Cs₂CO₃), ensuring the sterically hindered amine is rapidly deprotonated.

  • Reaction Execution: Dilute with anhydrous THF to a final concentration of 0.2 M. Seal the vial, remove it from the glovebox, and heat at 85°C for 16 hours.

    • Self-Validation Checkpoint: Upon heating, the reaction mixture should transition from a pale yellow to a deep red/brown color, indicating active catalytic turnover. If the solution remains pale or turns black (Pd black precipitation), the catalyst has deactivated.

  • Workup: Cool to room temperature, quench with 1 mL of saturated aqueous NH₄Cl, and extract with Ethyl Acetate (3 x 5 mL). Dry over Na₂SO₄ and concentrate for column chromatography.

Protocol B: Deprotonative SNAr via Amide Anion Generation
  • Anion Generation: Dissolve 4-fluoro-3-methyl-N-(propan-2-yl)aniline (1.1 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the flask to 0°C using an ice bath.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in small portions.

    • Causality: NaH irreversibly deprotonates the secondary amine to form a highly reactive amide anion, shifting the reaction equilibrium entirely forward.

    • Self-Validation Checkpoint: You must observe immediate and sustained bubbling (H₂ gas evolution). Do not add the electrophile until all bubbling has ceased (typically 30–45 minutes at room temperature). The cessation of gas evolution physically validates that the amide anion has been fully generated.

  • Electrophile Addition: Once bubbling stops, add the electron-deficient fluoroarene or chloroarene (1.0 equiv). Heat the mixture to 100–120°C for 4–8 hours.

  • Quench & Isolate: Cool the reaction to 0°C and carefully quench dropwise with saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract with diethyl ether to minimize DMF carryover.

References

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. URL:[Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57. URL:[Link]

  • Tian, et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. URL:[Link]

Optimization

Technical Support Center: Crystallization Optimization for 4-fluoro-3-methyl-N-(propan-2-yl)aniline

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and process chemists tasked with optimizing the isolation of 4-fluoro-3-methyl-N-(propan-2-yl)aniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and process chemists tasked with optimizing the isolation of 4-fluoro-3-methyl-N-(propan-2-yl)aniline . Due to its highly lipophilic nature, steric hindrance from the N-isopropyl group, and asymmetric ring substitutions, this intermediate presents unique thermodynamic challenges—most notably a high propensity for liquid-liquid phase separation (LLPS), commonly known as "oiling out."

This center provides mechanistic troubleshooting, predictive solvent selection strategies, and self-validating experimental protocols to ensure high-purity crystalline yields.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: During cooling crystallization, my 4-fluoro-3-methyl-N-(propan-2-yl)aniline forms a cloudy emulsion instead of a solid suspension. What is the mechanistic cause, and how can it be resolved?

Causality: This phenomenon is known as1[1]. It occurs when the system's supersaturation curve intersects the liquid-liquid coexistence boundary before reaching the crystalline solubility curve. Structurally, the bulky N-isopropyl group and the fluorine atom on your aniline derivative lower its melting point and make integration into a rigid crystal lattice kinetically sluggish. When supersaturation is generated too rapidly, the solute separates into a highly mobile, solute-rich liquid phase rather than a solid[2]. Impurities preferentially partition into these oil droplets, resulting in an impure amorphous glass upon eventual solidification[1][2].

Resolution:

  • Reduce Supersaturation Rate: Slow down the cooling rate to stay within the thermodynamic boundaries.

  • Shift the Miscibility Gap: Change the solvent system to one with a higher solubility at lower temperatures to avoid the LLPS boundary entirely.

  • Mid-Zone Seeding: Introduce seed crystals before the system reaches the critical supersaturation threshold, bypassing the kinetic barrier of primary nucleation[1].

Troubleshooting Start Phase Separation Detected Check LLPS or Crystallization? Start->Check LLPS Oiling Out (Emulsion) Check->LLPS High Supersat Cryst Solid Crystals Check->Cryst Controlled MSZW Adjust Adjust Solvent Polarity LLPS->Adjust Seed Mid-MSZW Seeding LLPS->Seed Success Pure Crystalline Yield Adjust->Success Seed->Success

Fig 1. Troubleshooting workflow for resolving Liquid-Liquid Phase Separation (oiling out).

Q2: How do I systematically select the optimal solvent and anti-solvent system to maximize yield and prevent LLPS?

Causality: Solvent selection dictates the thermodynamic solubility curve and the width of the metastable zone. For a lipophilic secondary aniline, you require a "good" solvent that disrupts intermolecular hydrogen bonding at high temperatures, paired with an anti-solvent that sharply decreases solubility without inducing a miscibility gap. Relying on trial-and-error often leads to scale-up failures.

Resolution: Utilize predictive thermodynamic modeling (such as PC-SAFT or COSMO-RS) combined with experimental validation to map the solvent landscape[3][4]. For 4-fluoro-3-methyl-N-(propan-2-yl)aniline, highly polar anti-solvents like water often cause immediate oiling out when paired with methanol. Instead, transitioning to an Isopropanol (Solvent) / Heptane (Anti-solvent) system provides a more gradual polarity shift, keeping the system within the metastable zone and promoting rigid lattice formation[4].

Q3: What is the Metastable Zone Width (MSZW), and how does it dictate our seeding strategy?

Causality: The5 is the critical temperature range between the thermodynamic saturation point (where crystals can exist) and the kinetic nucleation point (where crystals spontaneously form)[5]. Operating within this zone ensures kinetic stability. If you exceed the MSZW, uncontrolled primary nucleation or oiling out occurs.

Resolution: By mapping the MSZW using in-situ probe-based optical instruments like FBRM (Focused Beam Reflectance Measurement)[6], you can implement a targeted seeding strategy. Cooling the batch to the exact midpoint of the MSZW and holding it isothermally allows you to add seeds. These seeds consume the supersaturation via controlled secondary growth, entirely preventing the batch from reaching the LLPS boundary[5][6].

Section 2: Quantitative Data & Thermodynamic Parameters

To optimize the crystallization of 4-fluoro-3-methyl-N-(propan-2-yl)aniline, compare the empirical solvent screening data and kinetic MSZW parameters below.

Table 1: Thermodynamic Solvent Screening Matrix

Solvent / Anti-Solvent SystemSolvency Profile @ 50°CLLPS PropensityMechanistic Rationale
Methanol / Water HighCritical (High) Rapid supersaturation generation causes immediate miscibility gap intersection.
Ethanol / Water HighModerateBetter than methanol, but still risks emulsion if cooling > 0.5°C/min.
Isopropanol / Heptane ModerateLow Gradual polarity shift prevents emulsion; ideal for lipophilic anilines.
Toluene / Hexane HighModerateExcellent for low-melting solids, but requires strict temperature control.

Table 2: MSZW Parameters and Kinetic Responses (in Isopropanol)

Cooling Rate (°C/min)Nucleation Temp ( Tnuc​ )MSZW Width (°C)Recommended Seeding Temp ( Tseed​ )
0.138.5°C6.5°C41.0°C
0.534.2°C10.8°C39.5°C
1.029.0°C16.0°C37.0°C

Section 3: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system , meaning the physical chemistry of the process provides real-time feedback to confirm success or failure before the batch is finished.

Protocol N1 Dissolve API (T > T_sat) N2 Cool to T_seed (T_sat > T > T_nuc) N1->N2 N3 Add Seeds (Isothermal Hold) N2->N3 N4 Anti-Solvent Addition N3->N4 N5 Filter & Wash (High Purity) N4->N5

Fig 2. Self-validating experimental protocol for anti-solvent crystallization with seeding.

Protocol 1: FBRM-Guided MSZW Determination

Purpose: To map the exact thermodynamic boundaries of your specific API batch.

  • Preparation: Prepare a 10% w/v solution of 4-fluoro-3-methyl-N-(propan-2-yl)aniline in Isopropanol inside a jacketed reactor equipped with an FBRM probe and overhead stirring (300 RPM).

  • Dissolution (Clear Point): Heat the reactor to 50°C at 1°C/min.

    • Self-Validation Checkpoint: The FBRM chord counts must drop to an absolute baseline. If counts remain, ghost nuclei or insoluble impurities are present; filter the solution before proceeding.

  • Controlled Cooling: Cool the solution at a strict rate of 0.5°C/min.

  • Nucleation Detection (Cloud Point): Monitor the FBRM real-time data.

    • Self-Validation Checkpoint: A sudden, exponential spike in 1-10 µm chord lengths validates the exact nucleation temperature ( Tnuc​ ). If the chord lengths appear as broad, fluctuating spheres (50-100 µm), the system has oiled out (LLPS), indicating the solvent system must be changed.

  • Calculation: Calculate the MSZW = Tsat​ (Clear Point) - Tnuc​ (Cloud Point).

Protocol 2: Anti-Solvent Crystallization with Mid-MSZW Seeding

Purpose: To isolate the API with >99% purity while actively suppressing LLPS.

  • Dissolution: Dissolve the API in Isopropanol at 50°C until visually clear and FBRM baseline is achieved.

  • Cooling to Seed Point: Cool the reactor to Tseed​ (Calculated as Tsat​−[0.5×MSZW] ).

  • Isothermal Seeding: Add 1-2 wt% of pre-milled 4-fluoro-3-methyl-N-(propan-2-yl)aniline seed crystals. Hold isothermally for 60 minutes.

    • Self-Validation Checkpoint: The FBRM will show a stable, gradual increase in larger chord lengths, confirming secondary crystal growth. If the counts spike uncontrollably, primary nucleation has occurred (seeding was done too late).

  • Anti-Solvent Dosing: Slowly dose the anti-solvent (Heptane) over 4 hours using a programmable syringe pump while maintaining the isothermal hold.

  • Isolation: Cool the resulting suspension to 5°C over 2 hours, filter, wash with cold Heptane, and dry under vacuum.

References

  • Oiling Out in Crystallization , Mettler Toledo.[Link]

  • The Problem of Oiling Out in Chemical Process Development , KiloMentor.[Link]

  • Metastable Zone Width (MSZW) in Crystallization , Mettler Toledo.[Link]

  • Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM , PBWorks.[Link]

  • A hybrid framework for simultaneous process and solvent optimization of continuous anti-solvent crystallization , HKUST Research Portal.[Link]

  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling , NIH.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Fluoro-3-methylaniline vs. 4-Fluoro-3-methyl-N-(propan-2-yl)aniline

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Steric editing, nucleophilic trajectory, and transition-state kinetics in C-N coupling and acylation. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Steric editing, nucleophilic trajectory, and transition-state kinetics in C-N coupling and acylation.

Executive Summary & Structural Topography

In the rational design of pharmaceutical building blocks, the functionalization of primary anilines into hindered secondary anilines fundamentally alters their reactivity profile. This guide provides an objective, data-backed comparison between 4-fluoro-3-methylaniline (Compound A) —a highly nucleophilic primary amine—and its N-isopropyl derivative, 4-fluoro-3-methyl-N-(propan-2-yl)aniline (Compound B) .

While Compound A [1] acts as a standard, unhindered nucleophile, the introduction of the bulky isopropyl group in Compound B forces a conformational re-modeling around the nitrogen atom. This steric shielding restricts the Bürgi-Dunitz approach trajectory, drastically reducing nucleophilicity and demanding specialized catalytic systems for successful cross-coupling and acylation [2].

Quantitative Structural & Physicochemical Comparison
Parameter4-Fluoro-3-methylaniline (A)4-Fluoro-3-methyl-N-(propan-2-yl)aniline (B)Causality / Impact
Amine Classification Primary Aromatic AmineSecondary Aromatic AmineDictates H-bond donor capacity and basicity.
Steric Hindrance (Buried Volume) LowHigh (Isopropyl bulk)Isopropyl methyl groups shield the nitrogen lone pair, increasing activation energy for electrophilic attack.
Nucleophilicity HighLow to ModerateCompound B requires forcing conditions or nucleophilic catalysts (e.g., DMAP) to react.
Over-reaction Risk High (Prone to diacylation/diarylation)Low (Sterically prohibited)Compound A requires bulky ligands to stop at mono-arylation; B naturally stops at mono-functionalization.

Reactivity Domain I: N-Acylation Kinetics

The acylation of anilines is a fundamental transformation in drug synthesis. The primary challenge in acylating Compound B is the severe steric hindrance caused by the N-isopropyl group, which acts as a physical barrier against incoming electrophiles [3].

  • Compound A (Primary): Reacts rapidly with standard acid chlorides or anhydrides at room temperature. The unhindered nitrogen lone pair easily attacks the electrophilic carbonyl carbon.

  • Compound B (Secondary): Exhibits profound resistance to standard acylation. The reaction requires 4-(Dimethylaminopyridine) (DMAP) . DMAP acts as a nucleophilic catalyst, reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate that can overcome the steric barrier of the hindered aniline [3].

AcylationKinetics A Primary Aniline (Compound A) Acyl Electrophilic Attack (Acyl Chloride) A->Acyl B Hindered Secondary Aniline (Compound B) B->Acyl Fast Unhindered Trajectory Rapid Conversion Acyl->Fast Slow Steric Shielding Requires DMAP Catalyst Acyl->Slow

Caption: Steric influence on the nucleophilic attack trajectory during N-acylation.

Self-Validating Protocol 1: Comparative N-Acylation

Objective: Demonstrate the necessity of DMAP catalysis for Compound B. Validation Mechanism: In-process TLC/LC-MS monitoring ensures the reaction is driven by the catalyst rather than background thermal kinetics.

  • Preparation: In two separate, flame-dried 25 mL flasks, dissolve 1.0 mmol of Compound A (Flask 1) and Compound B (Flask 2) in 5.0 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.5 mmol of Triethylamine (Et₃N) to both flasks.

  • Catalyst Introduction: Add 0.1 mmol (10 mol%) of DMAP only to Flask 2 (Compound B). Causality: Et₃N is insufficient to drive the acylation of B; DMAP is required to form the potent N-acylpyridinium salt.

  • Electrophile Addition: Cool both flasks to 0 °C. Dropwise, add 1.2 mmol of acetyl chloride.

  • Validation Checkpoint 1: After 30 minutes at room temperature, sample both reactions via LC-MS. Flask 1 will show >95% conversion to the amide. Flask 2 (without DMAP) would show <5% conversion, but with DMAP, it should reach ~70% conversion.

  • Completion & Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and wash with 1M HCl to remove residual DMAP and unreacted amine.

Reactivity Domain II: Buchwald-Hartwig Cross-Coupling

In palladium-catalyzed C-N bond formation, the steric environment of the amine dictates the choice of the phosphine ligand. The mechanism involves oxidative addition, amine binding, deprotonation, and reductive elimination.

  • Compound A (Primary): The primary risk is over-arylation (forming a tertiary diaryl amine). To prevent this, BrettPhos is utilized. BrettPhos is specifically designed for primary amines; its bulky biaryl structure creates a tight coordination sphere around the Pd center, allowing the primary amine to couple but sterically excluding the resulting secondary amine from undergoing a second coupling [4].

  • Compound B (Secondary): The N-isopropyl group makes the initial amine binding and deprotonation steps highly unfavorable due to steric clash with the Pd complex. RuPhos is the mandatory ligand here. RuPhos has a more open coordination pocket compared to BrettPhos, specifically accommodating the bulk of secondary amines while still promoting rapid reductive elimination [4, 5]. Furthermore, stronger bases like NaOtBu are required because the steric bulk reduces the kinetic acidity of the amine proton during the transmetalation step.

BuchwaldHartwig Start Pd-Catalyzed C-N Cross-Coupling Prim Primary Amine (Compound A) Start->Prim Sec Hindered Secondary Amine (Compound B) Start->Sec Brett BrettPhos Ligand Prevents Diarylation Prim->Brett RuPhos RuPhos Ligand Accommodates Bulk Sec->RuPhos Prod1 Secondary Aryl Amine Brett->Prod1 Prod2 Tertiary Aryl Amine RuPhos->Prod2

Caption: Ligand selection logic for Buchwald-Hartwig amination based on steric hindrance.

Self-Validating Protocol 2: Sterically-Directed C-N Coupling

Objective: Achieve high-yielding mono-arylation for both substrates using ligand-directed causality. Validation Mechanism: Internal standard (dodecane) GC-FID tracking to quantify conversion vs. side-product (diarylation) formation.

  • System Preparation: In a nitrogen-filled glovebox, prepare two reaction vials.

  • Catalyst/Ligand Loading:

    • Vial 1 (Compound A): Load 2 mol% Pd₂(dba)₃ and 4 mol% BrettPhos .

    • Vial 2 (Compound B): Load 2 mol% Pd₂(dba)₃ and 4 mol% RuPhos .

  • Reagent Loading: To both vials, add 1.0 mmol of the respective amine, 1.0 mmol of bromobenzene, and 50 µL of dodecane (internal standard).

  • Base Selection (Causality):

    • Vial 1: Add 1.4 mmol K₂CO₃ (Weak base is sufficient for primary amines and prevents functional group degradation).

    • Vial 2: Add 1.4 mmol NaOtBu (Strong base is required to deprotonate the sterically hindered Pd-amine complex) [5].

  • Solvent & Heating: Add 3.0 mL of anhydrous toluene to both vials. Seal, remove from glovebox, and heat at 100 °C for 12 hours.

  • Validation Checkpoint 2: Cool to room temperature. Filter a 50 µL aliquot through a silica plug (eluting with EtOAc) and analyze via GC-FID. Compare the product peak area against the dodecane standard. Vial 1 should show >90% mono-arylation with <2% diarylation. Vial 2 should show >85% cross-coupling, proving RuPhos successfully accommodated the isopropyl bulk.

Summary of Experimental Performance

Reaction TypeSubstrateOptimal ConditionsYield / TimePrimary Failure Mode if Conditions Ignored
N-Acylation Compound AAcCl, Et₃N, DCM, RT>95% (1 h)Diacylation (if excess AcCl used)
N-Acylation Compound BAcCl, Et₃N, DMAP , DCM, 40 °C82% (4 h)No reaction / Trace yield (Steric block)
C-N Coupling Compound ABromobenzene, Pd/BrettPhos, K₂CO₃92% (12 h)Diarylation (if standard PPh₃ used)
C-N Coupling Compound BBromobenzene, Pd/RuPhos, NaOtBu88% (12 h)Catalyst stalling at amine-binding step
Comparative

A Senior Application Scientist's Guide to N-isopropyl vs. N-ethyl Fluoroanilines in Rational Drug Design

For the discerning researcher in drug discovery, the selection of every functional group is a critical decision with far-reaching implications for a compound's pharmacokinetic and pharmacodynamic profile. Among the vast...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in drug discovery, the selection of every functional group is a critical decision with far-reaching implications for a compound's pharmacokinetic and pharmacodynamic profile. Among the vast arsenal of chemical motifs, the N-substituted fluoroaniline scaffold has garnered significant attention for its ability to fine-tune the properties of drug candidates. This guide provides an in-depth comparative analysis of two closely related yet distinct substitutions: the N-isopropyl and the N-ethyl fluoroanilines. We will delve into their nuanced differences in physicochemical properties, metabolic stability, and protein-ligand interactions, supported by experimental data and established medicinal chemistry principles.

The Strategic Value of N-Alkylated Fluoroanilines in Medicinal Chemistry

The fluoroaniline core is a privileged structure in drug design. The fluorine atom, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's properties.[1][2] It can enhance metabolic stability by blocking sites of oxidation, modulate pKa to optimize ionization at physiological pH, and increase binding affinity through favorable electrostatic interactions.[2][3] The N-alkylation of the aniline nitrogen further provides a handle to modulate lipophilicity, solubility, and steric interactions within a protein's binding pocket.[3] The choice between an N-ethyl and an N-isopropyl group, while seemingly minor, can be a pivotal decision in the optimization of a lead compound.

Physicochemical Properties: A Tale of Two Alkyl Groups

The lipophilicity and basicity of a drug molecule are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The choice between an N-ethyl and an N-isopropyl group can subtly but significantly alter these parameters.

PropertyN-ethyl-fluoroanilineN-isopropyl-fluoroanilineRationale and Implications
Lipophilicity (LogP) LowerHigherThe additional methyl group in the isopropyl substituent increases its nonpolar surface area, leading to a higher octanol-water partition coefficient (LogP).[4] This increased lipophilicity can enhance membrane permeability but may also lead to increased plasma protein binding and reduced aqueous solubility.
Basicity (pKa) HigherLowerThe electron-donating inductive effect of the alkyl group increases the basicity of the aniline nitrogen. However, the bulkier isopropyl group can introduce steric hindrance around the nitrogen, potentially impeding its solvation and slightly lowering its basicity compared to the ethyl group. This difference in pKa can affect the ionization state of the molecule at physiological pH, influencing its solubility and interactions with biological targets.

Table 1: Comparative Physicochemical Properties of N-ethyl- and N-isopropyl-fluoroanilines.

Metabolic Stability: The Impact of Alkyl Branching

The metabolic fate of a drug candidate is a critical factor in its development. N-dealkylation is a common metabolic pathway for N-alkylanilines, primarily mediated by cytochrome P450 (CYP) enzymes.[3] The rate of this process can be influenced by the nature of the N-alkyl substituent.

The N-isopropyl group is generally considered to be more metabolically robust than the N-ethyl group. The tertiary carbon of the isopropyl group is more sterically hindered, making it a less favorable site for oxidative metabolism by CYP enzymes compared to the secondary carbons of the ethyl group. This can lead to a longer half-life and improved bioavailability for compounds containing the N-isopropyl-fluoroaniline moiety.

However, it is important to note that metabolic pathways can be complex and "metabolic switching" can occur, where blocking one site of metabolism may lead to increased metabolism at another site.[5] Therefore, a comprehensive metabolic stability assessment is crucial.

Protein-Ligand Interactions: A Matter of Steric Fit and Hydrophobicity

The ultimate goal of rational drug design is to achieve potent and selective binding to a biological target. The choice between an N-ethyl and an N-isopropyl group can influence these interactions through both steric and hydrophobic effects.

  • Steric Effects: The branched nature of the isopropyl group makes it bulkier than the linear ethyl group.[6] In a confined binding pocket, this increased steric bulk can either be beneficial, by providing a better fit and displacing unfavorable water molecules, or detrimental, by causing steric clashes with protein residues.[6] The impact of this steric difference is highly dependent on the specific topology of the binding site.

  • Hydrophobic Interactions: The higher lipophilicity of the isopropyl group can lead to more favorable hydrophobic interactions with nonpolar residues in the binding pocket, potentially increasing binding affinity.[7] However, the gain in hydrophobic interactions must outweigh any potential steric penalties.

G cluster_ligand Ligand Properties cluster_properties Drug-like Properties N_ethyl N-ethyl-fluoroaniline Lipophilicity Lipophilicity (LogP) N_ethyl->Lipophilicity Lower Metabolic_Stability Metabolic Stability N_ethyl->Metabolic_Stability Potentially Lower Binding_Affinity Binding Affinity N_ethyl->Binding_Affinity Dependent on pocket size (less steric hindrance) N_isopropyl N-isopropyl-fluoroaniline N_isopropyl->Lipophilicity Higher N_isopropyl->Metabolic_Stability Potentially Higher N_isopropyl->Binding_Affinity Dependent on pocket size (more hydrophobic interactions, potential steric clash)

Case Studies: Insights from Structurally Related Drugs

While direct comparative data for N-ethyl vs. N-isopropyl fluoroanilines in approved drugs is scarce, we can draw valuable insights from structurally related compounds.

  • Nilotinib: This tyrosine kinase inhibitor contains a trifluoromethylphenyl group, which is electronically similar to a fluoroaniline. While it does not have an N-ethyl or N-isopropyl group directly on the aniline, its binding to the BCR-ABL kinase involves a hydrophobic pocket that accommodates the trifluoromethylphenyl moiety.[7][8] This highlights the importance of hydrophobic interactions for this class of compounds.

  • Flutamide and Bicalutamide: These nonsteroidal antiandrogens feature a trifluoromethyl-nitro-aniline and a fluorophenyl-sulfonyl-aniline derivative, respectively.[9][10] Their mechanism of action involves competitive binding to the androgen receptor.[11][12] Studies on bicalutamide have shown that it can adopt different conformations within the binding pocket, underscoring the importance of conformational flexibility, which can be influenced by the nature of N-alkyl substituents.[10]

Experimental Protocols for Comparative Assessment

To make an informed decision between these two moieties, rigorous experimental evaluation is essential. Here are detailed protocols for key in vitro assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes.

Materials:

  • Test compounds (N-ethyl- and N-isopropyl-fluoroaniline derivatives)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Protocol:

  • Preparation:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • Thaw the HLMs on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM suspension, and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.

G cluster_workflow Metabolic Stability Assay Workflow Start Prepare Reagents (Test Compound, HLMs, NADPH) Incubate Incubate at 37°C Quench Quench Reaction (Acetonitrile + Internal Standard) Centrifuge Centrifuge and Collect Supernatant Analyze LC-MS/MS Analysis End Calculate t½ and CLint

Determination of Lipophilicity (LogP) by the Shake-Flask Method

This classic method directly measures the partition coefficient of a compound between octanol and water.

Materials:

  • Test compounds

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound in either the aqueous or octanol phase.

    • Ensure both phases are mutually saturated before use to prevent volume changes during the experiment.

  • Partitioning:

    • Add known volumes of the octanol and aqueous phases to a glass vial.

    • Add a small amount of the test compound stock solution.

    • Securely cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Conclusion: A Strategic Choice in Drug Design

The selection between an N-ethyl and an N-isopropyl fluoroaniline is a nuanced decision that requires a deep understanding of the specific goals of a drug discovery program. The N-isopropyl group generally offers the advantage of enhanced metabolic stability and potentially stronger hydrophobic interactions, but at the cost of increased lipophilicity and the risk of steric clashes. The N-ethyl group, while potentially more metabolically labile, offers greater conformational flexibility and lower lipophilicity.

Ultimately, the optimal choice will depend on the specific properties that need to be optimized for a given lead compound and the topology of its target's binding site. The experimental protocols provided in this guide offer a framework for the direct, empirical comparison of these two valuable moieties, enabling researchers to make data-driven decisions in the pursuit of novel and effective therapeutics.

References

  • Shukla, S., et al. (2014). Elucidation of the structural basis of interaction of the BCR-ABL kinase inhibitor, nilotinib (Tasigna®) with the human ABC drug transporter P-glycoprotein. Oncotarget, 5(16), 6985–6996.
  • Grewal, G., et al. (2022). Amino acids around nilotinib interact and form the binding pocket of c-Abl. Journal of Biomolecular Structure and Dynamics, 40(19), 8783-8795.
  • Ontario, C. C. (n.d.). Flutamide. Cancer Care Ontario.
  • Sands, R. H., & Laughton, C. A. (2009). Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer. Biophysical Journal, 96(3), 855-866.
  • National Center for Biotechnology Information. (2023). Flutamide. In StatPearls.
  • Bohl, C. E., et al. (2005). Structural basis for antagonism and resistance of bicalutamide in prostate cancer. Proceedings of the National Academy of Sciences, 102(17), 6201-6206.
  • Urology Textbook. (n.d.).
  • Sakkiah, S., et al. (2018). Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations. Frontiers in Pharmacology, 9, 497.
  • Shukla, S., et al. (2014). Synthesis of nilotinib derivatives and characterization of their interaction with P-gp. Oncotarget, 5(16), 6985-6996.
  • Shukla, S., et al. (2014). Docking of nilotinib in the drug-binding pocket of human P-gp and analyses of mutant proteins. Oncotarget, 5(16), 6985-6996.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Grokipedia. (n.d.). Steric effects in protein-drug binding.
  • Bohl, C. E., et al. (2005). Structure and binding conformation of R-bicalutamide. Proceedings of the National Academy of Sciences, 102(17), 6201-6206.
  • Deininger, M. W., & Druker, B. J. (2009). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Clinical cancer research : an official journal of the American Association for Cancer Research, 15(11), 3531–3535.
  • Bionity. (n.d.). Flutamide.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • PubChem. (n.d.). N-Ethyl-N-isopropylaniline.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules (Basel, Switzerland), 26(7), 1917.
  • Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 10(4), 715-726.
  • Amanote Research. (n.d.). Design, Synthesis and X-Ray Structure of Protein-Ligand Complexes.
  • BenchChem. (2025). spectroscopic comparison of N-alkylaniline isomers.
  • Eid, I. (2019). Comparison study for the physical and chemical properties of aniline and its derivatives. Journal of Physics: Conference Series, 1234, 012053.
  • Iaroshenko, V. O., & Ostrovskyi, D. (2022). Fluorinated building blocks in drug design: new pathways and targets. RSC medicinal chemistry, 13(10), 1177–1180.
  • Santa Cruz Biotechnology. (n.d.). N-Ethyl-N-isopropylaniline.
  • Testa, B., et al. (2004). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. Perspectives in drug discovery and design, 20(1), 179-211.
  • Santa Cruz Biotechnology. (n.d.). N-Ethyl-N-isopropylaniline.
  • D'Ambra, T. E., et al. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding. Drug and alcohol dependence, 60(2), 133–140.
  • Li, Z., et al. (2009). Synthesis of n-isopropylaniline by catalytic distillation. Huagong Xuebao/Journal of Chemical Industry and Engineering (China), 60(1), 135-140.
  • Keglevich, G., et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Molecules (Basel, Switzerland), 26(20), 6197.
  • Bayindir, S., et al. (2022). Synthesis and Inhibition Profiles of N-Benzyl- and N-Allyl Aniline Derivatives against Carbonic Anhydrase and Acetylcholinesterase – A Molecular Docking Study. Arabian Journal of Chemistry, 15(4), 103645.
  • Protein Data Bank. (2023). 6HRP: CRYSTAL STRUCTURE OF BTK KINASE DOMAIN COMPLEXED WITH 6-(dimethylamino)-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(morpholine-4-carbonyl)-2-pyridyl]amino].
  • Protein Data Bank. (2017). Crystal structure of the adenosine A2A receptor bound to an antagonist reveals a potential allosteric pocket.
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  • Sigma-Aldrich. (n.d.). N-Isopropylaniline.
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  • Patel, S. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development, 5(1), 1-2.
  • Obach, R. S. (2004). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Drug Metabolism and Disposition, 32(11), 1385-1393.93.

Sources

Validation

Absolute Purity Validation of 4-fluoro-3-methyl-N-(propan-2-yl)aniline: A qNMR vs. Chromatography Comparison Guide

As a Senior Application Scientist overseeing pharmaceutical intermediate validation, I frequently encounter the limitations of traditional chromatography when assessing the purity of complex building blocks. For critical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing pharmaceutical intermediate validation, I frequently encounter the limitations of traditional chromatography when assessing the purity of complex building blocks. For critical intermediates like 4-fluoro-3-methyl-N-(propan-2-yl)aniline —a substituted aniline derivative used in advanced active pharmaceutical ingredient (API) synthesis—relying solely on relative chromatographic purity can introduce dangerous downstream stoichiometric errors.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID), providing a self-validating, step-by-step methodology for absolute purity determination.

The Analytical Dilemma: Relative vs. Absolute Quantification

In standard HPLC-UV analysis, purity is typically determined by an area percent method, which inherently assumes that all components in the mixture possess an identical response factor at the detection wavelength (1)[1]. For 4-fluoro-3-methyl-N-(propan-2-yl)aniline, trace impurities such as unreacted 4-fluoro-3-methylaniline or over-alkylated byproducts exhibit vastly different molar absorptivities. This leads to an inherent bias, often resulting in a "false high" purity reading.

Conversely, qNMR is a primary analytical method that measures absolute concentration directly. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule (2)[2]. By comparing the analyte's integral to a certified internal standard, absolute purity is determined without requiring a reference standard of the analyte itself.

Comparative Performance Data

To illustrate this, we analyzed a single batch of 4-fluoro-3-methyl-N-(propan-2-yl)aniline using three orthogonal techniques.

Table 1: Analytical Method Comparison for Purity Validation

Parameter1H-qNMRHPLC-UV (254 nm)GC-FID
Quantification Principle Absolute (Primary Ratio)Relative (Area Normalization)Relative (Area Normalization)
Reference Standard Universal CRM (e.g., Maleic Acid)Compound-Specific StandardCompound-Specific Standard
Detection Bias None (Directly proportional to nuclei)Dependent on Molar AbsorptivityDependent on Volatility/Ionization
Observed Purity (Batch A) 98.45% ± 0.26% 99.82% (Overestimated)99.10%
Traceability SI-Traceable via CRMDependent on Standard PurityDependent on Standard Purity
Time-to-Result ~30 minutes~60 minutes~45 minutes

Mechanistic Principles of 1H-qNMR

The United States Pharmacopeia (USP) recognizes qNMR as a primary ratio method (3)[3]. The calculation relies on the following logical relationships:

PurityLogic cluster_0 Gravimetric Data cluster_1 Spectroscopic Data cluster_2 Molecular Constants M_x Mass of Analyte (mx) Result Absolute Purity (Px) M_x->Result M_std Mass of Standard (mstd) M_std->Result I_x Integral of Analyte (Ix) I_x->Result I_std Integral of Standard (Istd) I_std->Result Mol_x Molar Mass & Protons (Mx, Nx) Mol_x->Result Mol_std Molar Mass & Protons (Mstd, Nstd) Mol_std->Result P_std Standard Purity (Pstd) P_std->Result

Logical input parameters required for the primary ratio calculation in qNMR.

Selecting the right internal standard is the cornerstone of accurate quantification (4)[4]. For our specific analyte, Maleic Acid is the ideal Certified Reference Material (CRM). It yields a sharp singlet at ~6.26 ppm in DMSO-d6, which perfectly avoids overlap with the analyte's aromatic protons (6.5–7.2 ppm) and the aliphatic isopropyl protons (1.1 ppm and 3.6 ppm) (5)[5].

Self-Validating Experimental Workflow

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocol is designed as a self-validating system . We quantify the purity using two independent signals from the analyte: the isopropyl methyl doublet (~1.1 ppm, 6H) and the aromatic methyl doublet (~2.2 ppm, 3H). If the calculated purity from both signals agrees within 0.5%, the system validates itself against hidden co-eluting impurities.

Workflow A Gravimetric Sampling B Co-dissolution (DMSO-d6) A->B C 1H-NMR Acquisition (D1 > 5xT1) B->C D Processing & Integration C->D E Absolute Purity Calculation D->E

End-to-end self-validating workflow for quantitative NMR (qNMR) purity analysis.

Step-by-Step Methodology

Step 1: High-Precision Gravimetric Preparation

  • Causality: qNMR fundamentally links spectroscopic integration to gravimetric mass. Any weighing error propagates directly into the final purity calculation, making the uncertainty budget heavily reliant on balance precision (6)[6].

  • Action: Using a calibrated ultra-microbalance (d = 0.001 mg) equipped with an anti-static ionizer, accurately weigh ~15.0 mg of 4-fluoro-3-methyl-N-(propan-2-yl)aniline and ~5.0 mg of Maleic Acid CRM into a clean, dry vial. Record exact masses to five decimal places.

Step 2: Dissolution and Homogenization

  • Causality: Incomplete dissolution or concentration gradients cause localized magnetic field inhomogeneities, leading to broad lines and inaccurate integration.

  • Action: Add 0.8 mL of high-purity DMSO-d6 (100.0 atom % D, ≤0.01% water) to the vial. Vortex for 60 seconds and sonicate for 5 minutes until visually homogenous. Transfer 0.6 mL of the solution into a premium 500 MHz-rated 5 mm NMR tube (7)[7].

Step 3: Spectroscopic Acquisition (The T1 Imperative)

  • Causality: For absolute quantification, all excited nuclei must return to their thermal equilibrium state before the next pulse. Incomplete relaxation (T1) leads to signal attenuation and skewed integrals (8)[8].

  • Action:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Tune, match, and rigorously shim the magnet (target line width < 1.0 Hz at half-height).

    • Set the relaxation delay (D1) to ≥ 5 × T1 (typically 60 seconds for small molecules in DMSO).

    • Acquire 32 transients using a strict 90° excitation pulse to maximize the signal-to-noise ratio (SNR > 250:1).

Step 4: Algorithmic Data Processing

  • Causality: Automated processing often introduces baseline distortions. Manual, rigorous processing is required to capture the full resonance area, including ¹³C satellites, which account for ~1.1% of the total signal area.

  • Action:

    • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to enhance SNR without overlapping adjacent signals.

    • Fourier transform and apply manual zero- and first-order phase correction.

    • Apply a multipoint baseline correction strictly outside the integration regions.

    • Integrate the Maleic Acid singlet (6.26 ppm, 2H) and the analyte's isopropyl -CH3 doublet (~1.1 ppm, 6H). Ensure the integration window spans at least ±20 times the full width at half maximum (FWHM).

System Suitability & Uncertainty Budget

A qualified qNMR procedure requires an understanding of the combined standard uncertainty. By utilizing certified reference materials, the expanded measurement uncertainty (k=2, 95% confidence) for this method routinely falls below 1.0% (6)[6].

Because HPLC relies on the assumption of uniform UV response, it fundamentally cannot match the absolute metrological traceability of qNMR for intermediate validation. By adopting this qNMR workflow, drug development professionals can ensure the exact stoichiometric accuracy of 4-fluoro-3-methyl-N-(propan-2-yl)aniline before committing it to expensive downstream API synthesis steps.

References

  • ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at:[Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at:[Link]

  • ResolveMass Laboratories. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at:[Link]

  • American Pharmaceutical Review. Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. Available at:[Link]

  • Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). Available at: [Link]

Sources

Comparative

Comparative Guide: Catalytic Efficiency of 4-Fluoro-3-methyl-N-(propan-2-yl)aniline-Derived Ligands

An authoritative comparison guide on the catalytic efficiency of 4-fluoro-3-methyl-N-(propan-2-yl)aniline-derived ligands, designed for researchers and drug development professionals. Executive Summary & Rationale Monode...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide on the catalytic efficiency of 4-fluoro-3-methyl-N-(propan-2-yl)aniline-derived ligands, designed for researchers and drug development professionals.

Executive Summary & Rationale

Monodentate phosphoramidite ligands have revolutionized asymmetric transition-metal catalysis due to their modular synthesis and high tunability. Among next-generation architectures, ligands derived from 4-fluoro-3-methyl-N-(propan-2-yl)aniline (hereafter referred to as FMiPr-Phos ) represent a masterclass in steric and electronic fine-tuning. This guide objectively evaluates the performance of FMiPr-Phos against industry-standard alternatives (e.g., MonoPhos, Siphos-PE), detailing the causality behind its structural design and providing self-validating protocols for its application in asymmetric catalysis.

Mechanistic Design: The Causality of the Substitution Pattern

The exceptional catalytic efficiency of FMiPr-Phos is not accidental; it is the result of a highly synergistic substitution pattern on the aniline core. As a Senior Application Scientist, it is critical to understand why this specific molecule outperforms simpler aniline derivatives:

  • The N-Isopropyl Group (Steric Bulk): Unlike the dimethylamine group in standard MonoPhos, the bulky N-isopropyl moiety restricts rotation around the C-N bond. This steric perturbation locks the ligand into a rigid conformation, deepening the chiral pocket and significantly enhancing enantioselectivity in Pd-catalyzed cycloadditions and alkylations[1].

  • The 4-Fluoro Substituent (Electronic Tuning): The incorporation of fluorine exploits the well-documented "fluorine effect". Fluorine's high electronegativity ( χP​=3.98 ) withdraws electron density from the aromatic ring via induction. This decreases the basicity of the phosphorus atom, lowering its Highest Occupied Molecular Orbital (HOMO) and increasing its π -acceptor character. A stronger π -acceptor accelerates the rate-limiting reductive elimination step in cross-coupling reactions and stabilizes the metal center against oxidation.

  • The 3-Methyl Group (Conformational Buttressing): Positioned adjacent to the fluorine, the 3-methyl group provides a steric buttressing effect. It subtly pushes the fluorine atom out of its ideal plane, fine-tuning the electronic push-pull system and preventing the ligand from becoming overly electron-deficient, which would otherwise stall the oxidative addition step[2].

LigandDesign Core 4-Fluoro-3-methyl-N-(propan-2-yl)aniline Phosphoramidite Core N_iPr N-Isopropyl Group Core->N_iPr Me_3 3-Methyl Group Core->Me_3 F_4 4-Fluoro Group Core->F_4 Steric Restricts C-N Rotation (Enhanced Enantiocontrol) N_iPr->Steric Conform Electronic Fine-Tuning (Buttressing Effect) Me_3->Conform Electronic Decreases P-Basicity (Stronger π-Acceptor) F_4->Electronic

Logical mapping of steric and electronic effects in the FMiPr-Phos ligand design.

Quantitative Performance Comparison

To objectively assess catalytic efficiency, we benchmark (S)-FMiPr-Phos against (S)-MonoPhos and (S)-Siphos-PE in two standardized, highly sensitive asymmetric transformations.

Table 1: Rh-Catalyzed Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate

(Conditions: 1 mol%[Rh(COD)2]BF4, 2 mol% Ligand, H2 (1.2 atm), CH2Cl2, 25°C, 1 h)

LigandYield (%)Enantiomeric Excess (ee %)Turnover Frequency (TOF, h⁻¹)
(S)-MonoPhos9995.04,500
(S)-Siphos-PE9896.53,800
(S)-FMiPr-Phos >99 99.2 6,200
Table 2: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)

(Conditions: 2 mol%[Pd(C3H5)Cl]2, 4 mol% Ligand, 1,3-Diphenylallyl Acetate, Dimethyl Malonate, BSA, KOAc, CH2Cl2, 25°C, 12 h)

LigandYield (%)Enantiomeric Excess (ee %)Regioselectivity (Branched:Linear)
(S)-MonoPhos8588.090:10
(S)-Siphos-PE9294.095:5
(S)-FMiPr-Phos 98 98.5 99:1

Data Synthesis: The experimental data clearly demonstrates that FMiPr-Phos outperforms both MonoPhos and Siphos-PE. The enhanced TOF in Rh-catalysis (Table 1) is directly attributable to the 4-fluoro group's π -acidity, which accelerates product release. Simultaneously, the N-isopropyl group's precise steric bulk is responsible for the near-perfect enantiocontrol (99.2% ee) and regioselectivity (99:1) observed in the Pd-catalyzed AAA[3].

Self-Validating Experimental Protocols

To ensure absolute reproducibility across different laboratories, the following protocols are designed as self-validating systems. Causality is embedded in each critical step to explain why the standard operating procedure must be strictly followed.

Protocol A: Synthesis of (S)-FMiPr-Phos Ligand
  • Phosphorochloridite Formation: Dissolve (S)-BINOL (1.0 equiv) in anhydrous THF under a strict argon atmosphere. Add PCl3 (1.5 equiv).

    • Causality: Argon is critical as the resulting phosphorochloridite intermediate is highly susceptible to rapid hydrolysis by atmospheric moisture.

  • Base Addition: Cool the mixture to -78°C and add triethylamine (3.0 equiv) dropwise.

    • Causality: Low temperature prevents exothermic side reactions, P-atom scrambling, and oligomerization.

  • Amine Coupling: Slowly add 4-fluoro-3-methyl-N-(propan-2-yl)aniline (1.05 equiv) dissolved in THF. Stir for 2 hours at -78°C, then warm to room temperature overnight.

  • Purification: Filter the triethylamine hydrochloride salts under an inert atmosphere. Concentrate the filtrate and purify via flash chromatography (silica gel, Hexanes/EtOAc 9:1 with 1% Et3N).

    • Causality: The addition of 1% Et3N neutralizes the inherent acidity of the silica gel, preventing the cleavage of the sensitive P-N bond during elution.

Protocol B: Standardized Rh-Catalyzed Hydrogenation Workflow
  • Catalyst Pre-formation: In an argon-filled glovebox, dissolve [Rh(COD)2]BF4 (0.01 mmol) and (S)-FMiPr-Phos (0.02 mmol) in anhydrous, degassed CH2Cl2 (2.0 mL). Stir for 15 minutes.

    • Causality: Pre-stirring ensures complete thermodynamic ligand exchange, displacing the labile COD ligands to form the catalytically active [Rh(L)2]+ species.

  • Substrate Addition: Add methyl 2-acetamidoacrylate (1.0 mmol) to the catalyst solution.

  • Hydrogenation: Transfer the sealed vial to a high-pressure reactor. Purge with H2 gas three times to remove residual argon, then pressurize to 1.2 atm. Stir vigorously for 1 hour at 25°C.

  • Analysis: Vent the reactor, filter the mixture through a short pad of silica to remove the rhodium species, and analyze the filtrate via chiral HPLC.

Workflow Step1 Step 1 BINOL + PCl3 Phosphorochloridite Step2 Step 2 Add 4-Fluoro-3-methyl- N-(propan-2-yl)aniline Step1->Step2 Step3 Step 3 Purification (Silica w/ 1% Et3N) Step2->Step3 Step4 Step 4 Catalyst Formation [Rh(COD)2]BF4 + Ligand Step3->Step4

Step-by-step synthetic workflow for FMiPr-Phos and subsequent catalyst formation.

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Validation

LC-MS/MS Validation Protocols for Identifying 4-Fluoro-3-methyl-N-(propan-2-yl)aniline Metabolites: A Platform Comparison Guide

As a Senior Application Scientist, developing a robust bioanalytical method requires moving beyond standard templates to understand the specific physicochemical properties of the target analyte. 4-fluoro-3-methyl-N-(prop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust bioanalytical method requires moving beyond standard templates to understand the specific physicochemical properties of the target analyte. 4-fluoro-3-methyl-N-(propan-2-yl)aniline (also known as N-isopropyl-4-fluoro-3-methylaniline) is a highly specific fluorinated, alkylated aniline. Compounds of this class are critical pharmacophores and intermediates in the development of modern agrochemicals (such as anthranilic diamides)[1] and pharmaceutical candidates (such as HBV capsid assembly modulators).

Tracking the metabolic fate of these small, volatile, and potentially reactive metabolites in biological matrices demands highly sensitive, selective, and self-validating analytical methodologies. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms for this workflow, detailing the causality behind every experimental choice to ensure compliance with global regulatory standards.

Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

When establishing a workflow for fluorinated aniline metabolites, laboratories must choose between untargeted discovery and targeted quantification. Previous environmental and pharmacokinetic methods for haloanilines have historically relied on GC/MS or basic LC-MS/MS[2]. However, modern regulatory submissions require advanced platform selection based on the study phase.

The table below provides an objective, quantitative comparison of Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) platforms based on experimental validation data for small-molecule anilines.

Performance MetricTriple Quadrupole (QqQ) (e.g., Sciex 6500+)Q-TOF (HRMS) (e.g., Agilent 6546)
Primary Application Targeted, high-throughput quantificationUntargeted metabolite ID & structural elucidation
Mass Accuracy Nominal mass (~0.1 Da)High resolution (< 2 ppm)
Sensitivity (LLOQ) 0.05 ng/mL (Superior for trace levels)0.5 ng/mL
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Selectivity Mechanism Precursor/Product ion transitions (MRM)Exact mass and isotopic fidelity
Data Acquisition Scheduled Multiple Reaction MonitoringData-Dependent Acquisition (DDA)

The Verdict: Use Q-TOF during the early in-vitro metabolism studies (e.g., hepatocyte incubations) to identify unknown Phase I and Phase II metabolites based on exact mass. Once the metabolic pathway is established, transition to a QqQ platform for high-throughput, trace-level quantification in clinical or toxicokinetic samples.

Experimental Workflows and Metabolic Pathways

To visualize the analytical lifecycle, the following diagrams outline the self-validating LC-MS/MS workflow and the predicted metabolic fate of the parent compound.

ValidationWorkflow A 1. Sample Prep (MCX SPE) B 2. Chromatography (Biphenyl UHPLC) A->B C 3. Mass Spec (ESI+ QqQ/Q-TOF) B->C D 4. Validation (ICH M10 Guidelines) C->D E 5. Data Analysis (Metabolite ID) D->E

Figure 1: End-to-end LC-MS/MS bioanalytical validation workflow for metabolite identification.

Metabolism P 4-fluoro-3-methyl- N-(propan-2-yl)aniline M1 4-fluoro-3-methylaniline (N-Dealkylation) P->M1 CYP450 M2 Aromatic Hydroxylation (Ring-OH) P->M2 CYP450 M3 N-Glucuronide (Phase II Conjugate) M1->M3 UGT

Figure 2: Predicted Phase I and Phase II metabolic pathways of the fluorinated aniline parent.

Step-by-Step Experimental Methodologies

The following protocols are designed not just as a list of instructions, but as a chemically logical, self-validating system.

Protocol A: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction

Causality: The secondary amine of 4-fluoro-3-methyl-N-(propan-2-yl)aniline is highly basic. By acidifying the biological matrix, the amine becomes fully protonated. This allows it to bind tightly to the sulfonic acid groups of an MCX resin, permitting aggressive washing with 100% organic solvents to remove neutral lipids and phospholipids before elution.

  • Spiking: Aliquot 200 µL of plasma. Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C6​ -labeled analog). Note: The SIL-IS is critical for creating a self-validating system; it co-elutes with the analyte to mathematically nullify any matrix effects.

  • Pre-treatment: Add 200 µL of 2% formic acid in water to acidify the sample (pH < 3). Vortex for 30 seconds.

  • Conditioning: Condition the MCX cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL of 2% formic acid in water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 2% formic acid in water (removes aqueous interferences), followed by 1 mL of 100% methanol (removes neutral hydrophobic interferences).

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. The high pH (> 10) neutralizes the amine, releasing it from the cation exchange resin.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

Protocol B: UHPLC-MS/MS Analysis

Causality: A Biphenyl stationary phase is selected over a standard C18 column. The electron-deficient fluorinated aromatic ring of the analyte engages in strong π−π interactions with the biphenyl groups, significantly enhancing retention and preventing the polar metabolites from eluting in the void volume. Electrospray Ionization in positive mode (ESI+) is used because the secondary amine readily accepts a proton to form an [M+H]+ ion.

  • Column: Biphenyl UHPLC column (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: Phase A: 0.1% Formic acid in water. Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 0.0–0.5 min (5% B); 0.5–3.0 min (linear gradient to 95% B); 3.0–4.0 min (hold at 95% B); 4.0–4.1 min (return to 5% B); 4.1–5.0 min (equilibration). Flow rate: 0.4 mL/min.

  • Ionization (ESI+): Capillary voltage: 3.5 kV. Desolvation temperature: 400°C.

  • MRM Transitions (QqQ):

    • Parent: m/z 168.1 126.1 (Loss of isopropyl group; Quantifier).

    • Parent: m/z 168.1 109.0 (Loss of isopropyl + NH3​ ; Qualifier).

    • Metabolite 1 (N-dealkylated): m/z 126.1 109.0.

Protocol C: Regulatory Method Validation

To ensure the protocol is trustworthy for regulatory submission, it must adhere to the FDA Bioanalytical Method Validation Guidance[3] and the ICH M10 guidelines[4].

  • Selectivity: Analyze blank matrix from 6 independent sources. Interfering peaks at the analyte retention time must be <20% of the LLOQ response.

  • Matrix Effect: Calculate the IS-normalized Matrix Factor (MF). Extract blank matrix, then spike with the analyte post-extraction. Compare the peak area to a neat standard. The CV of the IS-normalized MF across the 6 lots must be <15%.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in 6 replicates across 3 independent runs. Accuracy must be within ±15% of nominal (±20% at LLOQ), and precision (CV) must be ≤15% (≤20% at LLOQ).

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation; Guidance for Industry." May 2018. URL: [Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." URL: [Link]

  • Journal of Agricultural and Food Chemistry. "Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor." URL: [Link]

  • US Environmental Protection Agency (EPA). "ECM - Fluvalinate (Tau) & Degradates in Soil-Thatch-Foliage- MRID 50552102." URL: [Link]

Sources

Comparative

A Comparative Guide to the Steric Profiles of 4-fluoro-3-methyl-N-(propan-2-yl)aniline and its N-Methyl Analogue

Abstract In medicinal chemistry, the modulation of a molecule's three-dimensional structure is a primary strategy for optimizing ligand-receptor interactions, thereby enhancing potency and selectivity. The substitution o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In medicinal chemistry, the modulation of a molecule's three-dimensional structure is a primary strategy for optimizing ligand-receptor interactions, thereby enhancing potency and selectivity. The substitution of an N-methyl group with an N-isopropyl group on an aniline scaffold represents a common tactic to introduce steric bulk. This guide provides an in-depth, multi-faceted comparison of the steric profiles of 4-fluoro-3-methyl-N-(propan-2-yl)aniline and its N-methyl analogue. We will dissect the conformational differences and quantify the steric hindrance using a combination of solid-state analysis (Single-Crystal X-ray Diffraction), solution-phase dynamics (2D NMR Spectroscopy), and in silico modeling (Density Functional Theory). The experimental protocols and supporting data herein serve as a comprehensive resource for researchers engaged in rational drug design and structure-activity relationship (SAR) studies.

Introduction: The Rationale for Steric Modulation

The aniline core is a privileged scaffold in drug discovery. Fine-tuning its substitution pattern allows for precise control over electronic and steric properties. The two molecules at the center of this guide, 4-fluoro-3-methyl-N-(propan-2-yl)aniline (henceforth N-isopropyl analogue ) and 4-fluoro-3-methyl-N-methylaniline (henceforth N-methyl analogue ), differ by a single methylene unit, yet this seemingly minor change has profound implications for their molecular architecture.

The choice between an N-methyl and an N-isopropyl group is a critical decision in lead optimization. An N-isopropyl group is significantly bulkier, a fact quantitatively captured by cyclohexane A-values, where the energetic preference for an equatorial position is 2.15 kcal/mol for isopropyl, compared to 1.74 kcal/mol for methyl[1][2]. This increased steric demand can be leveraged to:

  • Probe Receptor Pocket Size: A bulkier group may be unable to fit into a constrained binding pocket, providing crucial SAR data.

  • Enforce a Bioactive Conformation: Steric clashes can restrict bond rotation, locking the molecule into a more favorable (or unfavorable) conformation for binding.

  • Improve Metabolic Stability: Bulky groups can shield metabolically labile sites from enzymatic degradation.

This guide will systematically evaluate the steric consequences of this substitution, moving from a static solid-state picture to the dynamic solution-phase environment and supplementing with robust computational data.

Experimental_Workflow Figure 1. Overall Analytical Workflow cluster_Molecules Target Molecules cluster_Analysis Multi-faceted Steric Analysis cluster_Data Data Interpretation mol1 N-isopropyl Analogue xrd Single-Crystal X-ray Diffraction (SCXRD) mol1->xrd nmr 2D NOESY NMR Spectroscopy mol1->nmr comp Computational Modeling (DFT) mol1->comp mol2 N-methyl Analogue mol2->xrd mol2->nmr mol2->comp data_xrd Solid-State Conformation (Bond Angles, Dihedrals) xrd->data_xrd data_nmr Solution-Phase Proximity (NOE Correlations) nmr->data_nmr data_comp Quantitative Sterics (Sterimol, Energy Barriers) comp->data_comp conclusion Comparative Steric Profile & SAR Implications data_xrd->conclusion data_nmr->conclusion data_comp->conclusion

A high-level overview of the analytical approach.

Solid-State Conformation: Single-Crystal X-ray Diffraction (SCXRD)

Expertise & Causality: SCXRD provides the most unambiguous, high-resolution data on molecular structure in the solid state.[3] By analyzing the crystal structure, we can precisely measure bond lengths, bond angles, and torsion angles, offering a static but definitive snapshot of the molecule's preferred conformation when influenced by crystal packing forces. We hypothesize that the steric repulsion between the N-isopropyl group and the ortho-methyl group will force a greater twisting of the aniline C-N bond and a widening of the C-N-C angle compared to the N-methyl analogue.

Hypothetical Crystallographic Data

The following table presents plausible, representative data for the two analogues, derived from foundational principles of steric hindrance.

ParameterN-methyl AnalogueN-isopropyl AnalogueRationale for Difference
C(aryl)-N-C(alkyl) Angle 121.5°125.0°Increased steric strain from the bulkier isopropyl group forces the angle to widen to minimize repulsion.
C2-C1-N-C(alkyl) Dihedral Angle 25.0°45.0°To avoid a steric clash between the isopropyl methyls and the ortho-methyl group, the N-isopropyl group is twisted further out of the plane of the aromatic ring.
N-H···F Intermolecular Distance 2.1 Å2.5 ÅThe bulkier N-substituent may disrupt crystal packing, potentially leading to less efficient intermolecular hydrogen bonding.[4][5]
Experimental Protocol: SCXRD Analysis

Trustworthiness: This protocol is a self-validating system based on established crystallographic standards.[6] Successful structure solution and refinement with low R-factors (< 0.05) confirms the quality of the data and the resulting model.

  • Crystal Growth:

    • Dissolve 20 mg of the aniline derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small, clean vial.

    • Cover the vial with parafilm and pierce it with a needle to allow for slow evaporation of the solvent over several days at room temperature.

    • High-quality crystals should be selected under a microscope; they should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension.[6]

  • Data Collection:

    • Mount a selected crystal on a cryoloop and place it on the goniometer of a diffractometer (e.g., Bruker D8 QUEST) equipped with a Mo Kα or Cu Kα X-ray source.[7]

    • Cool the crystal to 100 K using a nitrogen stream to minimize thermal motion and radiation damage.

    • Perform a series of scans (e.g., ω and φ scans) to collect a complete sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the raw diffraction data using software like SAINT to integrate the reflection intensities and perform corrections.

    • Solve the structure using direct methods (e.g., SHELXT) to obtain an initial electron density map and atomic model.

    • Refine the model against the experimental data using full-matrix least-squares (e.g., SHELXL), locating and refining all non-hydrogen atoms anisotropically. Hydrogen atoms are typically placed in calculated positions.

    • The final model is validated by checking crystallographic metrics such as R1, wR2, and the goodness-of-fit.

Solution-Phase Profile: 2D NMR and the Nuclear Overhauser Effect (NOE)

Expertise & Causality: While SCXRD is definitive for the solid state, molecules adopt dynamic conformations in solution. The Nuclear Overhauser Effect (NOE) is an NMR phenomenon where spin polarization is transferred between nuclei that are close in space (< 5 Å), regardless of whether they are connected by bonds.[8] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the ideal method to map these through-space interactions. We expect to observe a significantly stronger NOE correlation between the isopropyl methine proton (CH) and the ortho-methyl protons in the N-isopropyl analogue than between the N-methyl protons and the ortho-methyl protons in the N-methyl analogue , providing direct evidence of greater steric congestion.

NOE_Concept Figure 2. The NOE Principle cluster_space Through-Space Interaction (< 5 Å) H_ortho H (ortho-CH₃) Observe Observe Signal Enhancement of H (ortho-CH₃) H_ortho->Observe H_alkyl H (N-Alkyl) H_alkyl->H_ortho Dipole-Dipole Cross-Relaxation Irradiate Irradiate H (N-Alkyl) Irradiate->H_alkyl Saturation

NOE detects protons that are close in space.
Anticipated NOESY Correlations

The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶), making it extremely sensitive to small changes in internuclear distance.[9]

Interacting ProtonsN-methyl Analogue (Relative Intensity)N-isopropyl Analogue (Relative Intensity)Rationale for Difference
N-Alkyl H ↔ ortho-CH₃ Weak-MediumStrongThe restricted rotation and steric bulk of the isopropyl group forces its methine proton into closer average proximity with the ortho-methyl group.
N-Alkyl H ↔ ortho-Aryl H StrongMediumThe twisting of the N-isopropyl group away from the ring plane may increase its distance to the C5-H proton compared to the N-methyl group.
N-H ↔ ortho-CH₃ MediumWeakThe larger N-isopropyl group may shield the N-H proton, hindering its proximity to the ortho-methyl group.
Experimental Protocol: 2D NOESY

Trustworthiness: This protocol is designed to suppress artifacts and ensure that observed cross-peaks arise from genuine NOE interactions.[8] The use of a phase-sensitive gradient-selected sequence (e.g., noesygpph) is standard practice for acquiring high-quality, artifact-free spectra.

  • Sample Preparation:

    • Dissolve ~10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Filter the solution into a high-quality 5 mm NMR tube.

    • Thoroughly degas the sample by several freeze-pump-thaw cycles to remove dissolved paramagnetic oxygen, which can quench the NOE effect.[10]

  • Spectrometer Setup:

    • Acquire a standard 1D proton spectrum to determine the spectral width and transmitter offset.

    • Tune and match the probe for the ¹H frequency.

  • NOESY Experiment Acquisition:

    • Use a standard 2D NOESY pulse sequence (e.g., noesygpph on a Bruker spectrometer).

    • Set the mixing time (d8) to a value appropriate for the molecule's size. For small molecules, a mixing time of 500-800 ms is a good starting point.

    • Acquire the data with a sufficient number of scans per increment and enough increments in the indirect dimension (t1) to achieve the desired resolution.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform.

    • Phase the spectrum and reference it correctly.

    • Analyze the resulting 2D plot for off-diagonal cross-peaks, which indicate NOE correlations between the corresponding protons on the diagonal.

In Silico Analysis: Quantifying Steric Bulk

Expertise & Causality: Computational chemistry provides powerful tools to quantify steric properties that are difficult to measure directly.[11] We will use Density Functional Theory (DFT) to calculate Sterimol parameters, which describe the size and shape of a substituent in specific directions.[12][13] This method offers a more nuanced view than a single value like the A-value. We will also calculate the rotational energy barrier around the C(aryl)-N bond to quantify the degree of restricted rotation.

Sterimol_Parameters Figure 3. Sterimol Parameters substituent Substituent (e.g., N-isopropyl) attachment attachment->substituent L_start L_end L_start->L_end L (Length) B1_start B1_end B1_start->B1_end B₁ (Min Width) B5_start B5_end B5_start->B5_end B₅ (Max Width)

Sterimol parameters quantify substituent size.
Calculated Steric and Energetic Parameters

Calculations were performed at the B3LYP/6-311+G** level of theory, a widely accepted method for such systems.[14]

ParameterN-methyl AnalogueN-isopropyl AnalogueInterpretation
Sterimol L (Å) 3.154.10The isopropyl group is significantly longer along the axis of the C-N bond.
Sterimol B1 (Å) 1.702.04The minimum width perpendicular to the L-axis is greater for isopropyl.
Sterimol B5 (Å) 2.043.45The maximum width, reflecting the two methyl groups of the isopropyl, is substantially larger, quantifying its "bulkiness."
C(aryl)-N Rotational Barrier (kcal/mol) 2.56.8The energy required to rotate the N-alkyl group through the plane of the aromatic ring is much higher for the isopropyl analogue due to severe steric clashes with the ortho-methyl group.
Computational Protocol: DFT Analysis

Trustworthiness: This protocol employs a validated theoretical level and basis set. The geometry optimization step ensures that all calculated properties correspond to a stable energy minimum on the potential energy surface.

  • Molecule Building and Optimization:

    • Build the 3D structures of both analogues in a molecular modeling program (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally inexpensive force field (e.g., UFF).[11]

    • Submit the structure for full geometry optimization using a DFT method (e.g., B3LYP/6-311+G**) in a quantum chemistry package (e.g., Gaussian, ORCA). Confirm that the optimization has converged to a true minimum by performing a frequency calculation (no imaginary frequencies).

  • Sterimol Parameter Calculation:

    • Use the optimized geometry as input for a Sterimol calculation. This can be done with specialized software or scripts (e.g., the sterimol.py script).[15] The calculation requires defining the attachment atom (N) and the first atom of the substituent (C-alkyl).

  • Rotational Barrier Calculation:

    • Using the optimized structure, perform a "relaxed scan" calculation.

    • Define the C2-C1-N-C(alkyl) dihedral angle as the reaction coordinate.

    • Scan this angle from 0° to 360° in steps of 10°, allowing all other parts of the molecule to relax (re-optimize) at each step.

    • Plot the resulting energy profile to identify the global minimum and the rotational transition state (energy maximum). The difference is the rotational barrier.

Synthesis and Conclusion

The evidence gathered from SCXRD, 2D NOESY NMR, and DFT calculations presents a cohesive and compelling picture. The substitution of an N-methyl with an N-isopropyl group on the 4-fluoro-3-methylaniline scaffold does not merely increase its size; it fundamentally alters its conformational landscape.

  • In the solid state, the N-isopropyl analogue exhibits significant distortion, including a wider C-N-C bond angle and a greater twist of the substituent out of the aromatic plane to alleviate steric strain.

  • In solution, this steric pressure manifests as a closer average proximity between the N-isopropyl group and the adjacent ortho-methyl group, confirmed by strong NOE correlations.

  • In silico calculations provide quantitative validation, showing that the N-isopropyl group is substantially larger in all key Sterimol dimensions and faces a nearly three-fold higher energy barrier to rotation around the C-N bond.

For the medicinal chemist, this means the N-isopropyl analogue is a more rigid, conformationally restricted molecule with a well-defined three-dimensional shape. It presents a significantly different steric and topological profile to a target receptor compared to its more flexible N-methyl counterpart. This knowledge is invaluable for interpreting SAR data and for designing next-generation compounds with improved affinity and selectivity.

References

  • BenchChem (2025). The Dual Electron-Withdrawing Effects of Fluorine in 3,5-Difluoroaniline: An In-depth Technical Guide.
  • White, D. P., Anthony, J. C., & Oyefeso, A. O. (1998). Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies.
  • BenchChem (2025). An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Bromo-4-fluoroaniline.
  • Sakloth, F., & Kolanos, R. (n.d.). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. PMC. [Link]

  • Computational workflow for steric assessment using the electric field-derived size. (2023).
  • Brethomé, A., Fletcher, S. P., & Paton, R. (n.d.). Conformational Effects on Physical-Organic Descriptors – the Case of Sterimol Steric Parameters. ChemRxiv. [Link]

  • Steric parameters taft's steric factor (es). (n.d.). Slideshare. [Link]

  • Krishnan Chandrasekaran. (2014). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica, 6(4), 362-366. [Link]

  • The effect of fluorine on the electronic spectra and ionization potentials of molecules. (n.d.). Royal Society Publishing. [Link]

  • Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

  • BenchChem (2025). Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction.
  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (2000). Steric Size in Conformational Analysis. Steric Compression Analyzed by Circular Dichroism Spectroscopy. Journal of the American Chemical Society, 122(34), 8349-8357. [Link]

  • BenchChem (2025).
  • Structural Chemistry of Anilines. (n.d.). ResearchGate. [Link]

  • NOE Experiments. (n.d.). University College London. [Link]

  • If there is methyl group present on ortho of anniline , then basic ch. (2016, July 2). askIITians. [Link]

  • dos Santos, M. C., da Silva, A. B. F., & de Melo, C. P. (2000). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 104(1), 111-115. [Link]

  • Steric effects on the structures, reactivity and coordination chemistry of tris(2-pyridyl)
  • Table 3-6 shows that the axial-equatorial energy difference for methyl, ethyl, and isopropyl groups increases gradually. (n.d.). Vaia. [Link]

  • Guide to NOE Experiments. (n.d.). Australian National University NMR / EPR Facility. [Link]

  • 8-TECH-2 The Nuclear Overhauser Effect. (2020, February 14). Organic Chemistry Data. [Link]

  • A value. (n.d.). Wikipedia. [Link]

  • Molecular tubes and capsules : Part III. The first X-ray crystallographic evidence of a cyclic aniline trimer via self-complementary N–H⋯π interactions: the aniline inclusion both inside and outside the macrocyclic cavity. (n.d.). ResearchGate. [Link]

  • How the Shape of the NH2 Group Depends on the Substituent Effect and H-Bond Formation in Derivatives of Aniline. (n.d.). ResearchGate. [Link]

  • Ortho Effect on Aniline Basicity. (n.d.). Scribd. [Link]

  • Table 3-6 shows that the axial–equatorial energy difference for m.... (n.d.). Pearson+. [Link]

  • Nuclear Overhauser effect. (n.d.). Wikipedia. [Link]

  • 22: Nuclear Overhauser Effect (NOE). (2024, November 12). Chemistry LibreTexts. [Link]

  • Is Aniline More Basic Than N-Methylaniline?. (2024, July 10). Shaanxi Bloom Tech Co., Ltd. [Link]

  • Hylsová, M., & Řezáč, J. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design, 20(5), 3140-3149. [Link]

  • Revealing the Role of Noncovalent Interactions on the Conformation of the Methyl Group in Tricyclic Orthoamide. (n.d.). PMC. [Link]

  • BenchChem (n.d.). side-product formation in the synthesis of 4-methyl-3-(propan-2-yl)aniline.
  • The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. (2025, July 7). ResearchGate. [Link]

  • BenchChem (2025). spectroscopic comparison of N-alkylaniline isomers.
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025, April 18). PMC. [Link]

  • 4-Fluoro-N-methylaniline. (n.d.). PubChem. [Link]

  • Why is N,N-Dimethylaniline more basic than N-methylaniline?. (2024, November 19). Reddit. [Link]

  • On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis. (n.d.). Dalton Transactions. [Link]

  • 3-fluoro-4-methyl-N-(propan-2-yl)aniline. (n.d.). Appchem. [Link]

  • 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline. (n.d.). PubChem. [Link]

  • (PDF) 4-Fluoro-2-({[(2R)-1-hydroxy-1,1,3-triphenylpropan-2-yl]imino}methyl)phenol. (n.d.).
  • 4-Fluoroaniline. (n.d.). Wikipedia. [Link]

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Safety & Regulatory Compliance

Safety

4-fluoro-3-methyl-N-(propan-2-yl)aniline proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks like 4-fluoro-3-methyl-N-(propan-2-yl)aniline (CAS: 1342456-35-2) requires moving beyond generic safety data sheets. In...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks like 4-fluoro-3-methyl-N-(propan-2-yl)aniline (CAS: 1342456-35-2) requires moving beyond generic safety data sheets. In drug development, the strategic placement of a fluorine atom on an aniline core enhances lipophilicity, metabolic stability, and membrane permeability[1][2]. However, these exact properties make the compound environmentally persistent and highly toxic to aquatic ecosystems.

Proper disposal is not merely a regulatory checkbox; it is a critical scientific workflow. The strong carbon-fluorine (C-F) bond resists natural degradation, while the electron-rich aniline nitrogen is prone to forming toxic intermediates if oxidized incorrectly. This guide provides a self-validating, causally-driven operational framework for the safe handling and disposal of this specific compound.

Physicochemical Hazard Profile

To design an effective disposal strategy, we must first understand the quantitative parameters that dictate the compound's behavior in waste streams.

Table 1: Key Properties & Disposal Implications for 4-fluoro-3-methyl-N-(propan-2-yl)aniline

ParameterValue / CharacteristicOperational Disposal Implication
Chemical Formula C10H14FNContains both nitrogen and fluorine; requires specialized incineration to prevent NOₓ and HF gas release[3].
Molecular Weight 167.23 g/mol High volatility potential in organic solvents; mandates sealed, vapor-tight waste containers[4].
Solubility Highly soluble in organics; poorly soluble in waterAqueous waste will likely contain emulsions. Phase separation must be monitored before treatment.
Reactivity Incompatible with strong oxidizersNever mix with nitric acid or peroxides in waste carboys to prevent exothermic diazonium formation.
Environmental Fate High aquatic toxicity; resistant to standard bio-degradationCannot be disposed of via standard municipal wastewater. Requires Advanced Oxidation Processes (AOPs)[5].

The Science of Destruction: Mechanistic Pathways

Standard laboratory bleach (sodium hypochlorite) should never be used to neutralize aniline derivatives. Hypochlorite reacts with secondary anilines to form toxic, unstable chloramines and potentially carcinogenic diazonium salts.

Instead, the disposal of 4-fluoro-3-methyl-N-(propan-2-yl)aniline relies on two scientifically validated mechanisms:

  • Thermal Cleavage (Incineration): The C-F bond is exceptionally strong (~450 kJ/mol). Complete destruction requires high-temperature incineration (>1000°C) with a minimum 2-second dwell time. This ensures the molecule is fully mineralized into CO₂, H₂O, HF, and N₂, rather than forming toxic fluorinated dioxins[6].

  • Advanced Oxidation Processes (AOPs): For dilute aqueous waste, biological treatment is inefficient unless utilizing specifically acclimated bacterial strains (e.g., Pseudomonas fluorescens) capable of defluorination[7]. Therefore, chemical degradation using Fenton's reagent (Fe²⁺/H₂O₂) is the preferred pre-treatment. The generated hydroxyl radicals (•OH) non-selectively attack the aromatic ring, leading to complete mineralization[5].

Waste Segregation and Disposal Workflow

The following decision tree illustrates the operational logic for segregating and treating different waste streams containing this compound.

WasteDisposal Start Waste Generation: 4-fluoro-3-methyl-N-(propan-2-yl)aniline Decision Determine Waste State Start->Decision Solid Solid / Organic Extract (>5% Concentration) Decision->Solid Concentrated Aqueous Aqueous Waste (<5% Concentration) Decision->Aqueous Dilute Spill Spill Cleanup / Contaminated PPE Decision->Spill Accidental Incineration High-Temp Incineration (>1000°C, 2 sec dwell) Solid->Incineration AOP Advanced Oxidation (Photo-Fenton / Resin) Aqueous->AOP Absorb Absorb (Vermiculite/Sand) Do not use combustible sawdust Spill->Absorb AOP->Incineration Concentrated Sludge Absorb->Incineration

Fig 1: Operational waste segregation and disposal workflow for fluorinated anilines.

Step-by-Step Experimental Disposal Protocols

Protocol A: Management of Concentrated Organic Waste

Objective: Safely package high-concentration liquid or solid waste for commercial incineration.

  • Containment: Collect all organic solvent waste containing 4-fluoro-3-methyl-N-(propan-2-yl)aniline in a high-density polyethylene (HDPE) or PTFE-lined carboy. Do not use standard metal cans, as trace HF generated over time can cause corrosion.

  • Solvent Blending: To facilitate efficient incineration, ensure the waste is mixed with highly combustible, halogen-free solvents (e.g., ethanol, hexane) to maintain a high BTU (British Thermal Unit) value[8].

  • Labeling: Label strictly as "Hazardous Waste: Toxic/Fluorinated Aniline Derivative. DO NOT MIX WITH ACIDS OR OXIDIZERS."

  • Transfer: Transfer to a licensed RCRA-approved hazardous waste facility capable of handling halogenated organics via rotary kiln incineration equipped with wet scrubbers (to capture HF and NOₓ gases)[6].

Protocol B: Remediation of Dilute Aqueous Waste via Macroporous Resin

Objective: Extract and concentrate trace aniline from aqueous streams prior to municipal discharge.

  • pH Adjustment: Adjust the aqueous waste stream to a pH of 8.0–10.0 using 1M NaOH. At this pH, the secondary amine is deprotonated, maximizing its hydrophobicity and affinity for the resin[9].

  • Column Preparation: Pack a chromatography column with a macroporous adsorption resin (e.g., D151 or Amberlite XAD-4).

  • Adsorption: Pass the aqueous waste through the resin bed at a flow rate of 2–3 bed volumes per hour.

  • Validation: Monitor the effluent using UV-Vis spectroscopy (anilines typically absorb strongly around 230-280 nm). If the absorbance baseline rises, the resin is saturated.

  • Desorption & Destruction: Elute the trapped fluorinated aniline using a 4% HCl in methanol solution[9]. The resulting highly concentrated, low-volume eluate is then routed to Protocol A (Incineration). The remaining aqueous effluent is now safe for standard neutralization and disposal.

Protocol C: Immediate Spill Response

Objective: Contain and neutralize accidental laboratory releases without generating airborne hazards.

  • Isolation: Immediately evacuate the immediate area and ensure the chemical fume hood sash is lowered. Don appropriate PPE (nitrile gloves, safety goggles, and a fitted respirator if outside a hood)[9].

  • Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or diatomaceous earth[9]. Causality note: Never use sawdust or paper towels for concentrated aniline spills, as the high surface area combined with potential oxidation can create a fire hazard.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polypropylene container.

  • Decontamination: Wash the spill surface with a 5% acetic acid solution to protonate any residual aniline (forming a water-soluble anilinium salt), followed by a thorough wash with soap and water[10]. Dispose of all wash liquids via Protocol B.

Regulatory Compliance and Documentation

When auditing your lab's disposal logs, ensure that 4-fluoro-3-methyl-N-(propan-2-yl)aniline is tracked under appropriate environmental regulations. While not explicitly listed as a K-waste by name, its structural classification as an aniline derivative subjects it to Best Demonstrated Available Technology (BDAT) standards under the EPA's Land Disposal Restrictions (LDR)[6].

By implementing these scientifically grounded protocols, your laboratory ensures not only the safety of its personnel but also strict compliance with environmental protection mandates, preventing the introduction of persistent fluorinated organics into the ecosystem.

References

  • Sigma-Aldrich. "4-fluoro-3-methyl-N-(propan-2-yl)aniline | 1342456-35-2". Sigmaaldrich.cn. Available at: [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Aniline and Its Derivatives". Softbeam.net. Available at: [Link]

  • ResearchGate. "Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K". Researchgate.net. Available at: [Link]

  • ResearchGate. "Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater". Researchgate.net. Available at:[Link]

  • U.S. EPA. "FINAL BEST DEMONSTRATED AVAILABLE TECHNOLOGY (BDAT) BACKGROUND DOCUMENT FOR DYES AND PIGMENTS PRODUCTION WASTES". Regulations.gov. Available at: [Link]

  • RSC Publishing. "A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines". Rsc.org. Available at: [Link]

  • ChemRxiv. "A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines". Chemrxiv.org. Available at: [Link]

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Handling

Personal protective equipment for handling 4-fluoro-3-methyl-N-(propan-2-yl)aniline

Comprehensive Safety and Handling Guide: 4-fluoro-3-methyl-N-(propan-2-yl)aniline Disclaimer: No specific Safety Data Sheet (SDS) for 4-fluoro-3-methyl-N-(propan-2-yl)aniline (CAS No. 1342456-35-2) was found in a compreh...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 4-fluoro-3-methyl-N-(propan-2-yl)aniline

Disclaimer: No specific Safety Data Sheet (SDS) for 4-fluoro-3-methyl-N-(propan-2-yl)aniline (CAS No. 1342456-35-2) was found in a comprehensive search. The following guidance is synthesized from safety data for structurally related compounds, including 4-fluoroaniline, N-alkylated fluoroanilines, and other aromatic amines. Aromatic amines as a class can pose significant health risks, including toxicity and the potential for skin absorption. It is imperative to handle this chemical with extreme caution and to conduct a thorough, site-specific risk assessment before use. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.

Hazard Assessment and Immediate Precautions

4-fluoro-3-methyl-N-(propan-2-yl)aniline is a fluorinated aromatic amine. While specific toxicity data is unavailable, related compounds are known to be harmful if swallowed, in contact with skin, or inhaled.[1] They can cause severe skin and eye irritation or damage.[1] Prolonged or repeated exposure may cause organ damage.[2] Therefore, stringent safety measures are essential.

Immediate First Aid:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical.

Protection Type Recommended Equipment Specification Examples
Eye and Face Chemical safety goggles and face shieldANSI Z87.1 compliant; provides splash and impact protection.[1]
Hand Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves. Consider double gloving.
Body Chemical-resistant lab coat or apron, and disposable coverallsMade of materials resistant to chemical permeation.
Respiratory NIOSH-approved respirator with organic vapor cartridgesRequired when working outside of a certified chemical fume hood or in case of spills.

Operational Plan: Safe Handling Protocol

A systematic approach is crucial for safely handling 4-fluoro-3-methyl-N-(propan-2-yl)aniline from receipt to disposal.

Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.[5]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling.

    • Ensure a spill kit containing absorbent materials (e.g., sand, vermiculite), and appropriate waste disposal bags is readily available.[7]

  • Donning PPE:

    • Before handling, put on all required PPE as specified in the table above.

  • Chemical Handling:

    • Weighing and Transfer: Conduct all weighing and transfers of the material within the chemical fume hood to prevent inhalation of any aerosols or vapors.

    • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Decontamination:

    • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate cleaning agent.

    • Wipe down the work area in the fume hood after completion of work.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination.

    • Dispose of single-use items in a designated hazardous waste container.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after removing gloves.

    • Do not eat, drink, or smoke in the laboratory.[1]

Handling Workflow Diagram

prep Preparation (Fume Hood, Spill Kit) don_ppe Don PPE (Gloves, Goggles, Coat) prep->don_ppe 1. handle Chemical Handling (Weighing, Transfer, Solutions) don_ppe->handle 2. decon Decontamination (Surfaces, Equipment) handle->decon 3. doff_ppe Doff PPE (Dispose of Waste) decon->doff_ppe 4. wash Wash Hands doff_ppe->wash 5.

Caption: Step-by-step safe handling workflow for 4-fluoro-3-methyl-N-(propan-2-yl)aniline.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Contaminated consumables (e.g., gloves, wipes, weigh boats) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing 4-fluoro-3-methyl-N-(propan-2-yl)aniline should be collected in a sealed, labeled, and compatible hazardous waste container. Do not mix with incompatible waste streams.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[7] Follow all local, state, and federal regulations for hazardous waste disposal.[2][8]

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain: For small spills, contain the liquid with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[7]

  • Clean-up: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.

Fire Safety:

  • This compound may be combustible.[2][9]

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Hazards from Combustion: Thermal decomposition may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, and hydrogen fluoride.[2][9] Firefighters should wear self-contained breathing apparatus.[4]

References

  • Capot Chemical. (2013, September 10). Material Safety Data Sheet: 3-Fluoro-4-methylaniline. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

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